molecular formula C10H9NO2 B1346439 1-Cyanoethyl benzoate CAS No. 3478-24-8

1-Cyanoethyl benzoate

Cat. No.: B1346439
CAS No.: 3478-24-8
M. Wt: 175.18 g/mol
InChI Key: BZGABXLMIUKVPA-UHFFFAOYSA-N
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Description

1-Cyanoethyl benzoate (CAS 3478-24-8) is a high-purity chemical building block characterized by the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . This compound is of significant interest in organic and medicinal chemistry, particularly as a synthetic intermediate in the preparation of key pharmaceutical ingredients. Research indicates its relevance in synthetic pathways leading to non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen, a widely used analgesic and anti-inflammatory agent . Its structure, which incorporates both benzoate and nitrile functional groups, makes it a versatile precursor for further chemical transformations, including Friedel-Crafts acylation reactions to construct more complex molecules . Stored under recommended conditions (sealed in a dry environment at 2-8°C), this compound maintains stability and is classified as a dangerous good (Class 6.1, Packing Group III) with the hazard statement H301, indicating toxicity if swallowed . This product is intended for research and further manufacturing applications exclusively and is strictly not intended for diagnostic or direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyanoethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(7-11)13-10(12)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGABXLMIUKVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301252
Record name 1-cyanoethyl benzoate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-24-8
Record name NSC142045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142045
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyanoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyanoethyl Benzoate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-cyanoethyl benzoate, a versatile organic compound with significant potential as a synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and reactive profile of this molecule, grounding all claims in authoritative sources.

Molecular Identity and Physicochemical Characteristics

1-Cyanoethyl benzoate, also known as benzaldehyde cyanohydrin benzoate, is an ester of benzoic acid and lactonitrile. Its structure incorporates three key functional groups: a phenyl ring, an ester linkage, and a nitrile group. Critically, the carbon atom alpha to the cyano group is a stereocenter, meaning the molecule exists as a pair of enantiomers. This chirality is of paramount importance in stereoselective synthesis, a cornerstone of modern pharmaceutical development.

Caption: Chemical structure of 1-Cyanoethyl benzoate.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 1-cyanoethyl benzoate [1]
CAS Number 3478-24-8 [1][2]
Molecular Formula C₁₀H₉NO₂ [1]
Molecular Weight 175.18 g/mol [1][2]
Canonical SMILES CC(C#N)OC(=O)C1=CC=CC=C1 [1]
InChIKey BZGABXLMIUKVPA-UHFFFAOYSA-N [1]
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 3 [1]

| Rotatable Bonds | 3 |[1] |

Synthesis and Mechanistic Considerations

The synthesis of cyanohydrin esters like 1-cyanoethyl benzoate is most effectively achieved through the reaction of an aldehyde with an acyl cyanide.[3] This approach is often superior to a two-step process (cyanohydrin formation followed by esterification) as it bypasses the need to isolate the often unstable cyanohydrin intermediate.[4]

Causality in Synthesis Design

The choice of a one-pot cyanobenzoylation is driven by efficiency and safety. Acyl cyanides, such as benzoyl cyanide, serve as both the cyanide source and the acylating agent. The reaction mechanism is believed to involve the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde.[5] In aprotic solvents like DMSO, this reaction can proceed smoothly without the need for an explicit acid or base catalyst.[3] The solvent itself may play a role in activating the reagents. The resulting cyanohydrin alkoxide is then immediately trapped by the benzoyl group. This strategy prevents the reverse reaction (retro-Strecker reaction), which can be a significant issue with unstable cyanohydrins, thereby ensuring a high yield of the desired ester.[4]

G cluster_start Starting Materials cluster_process Reaction cluster_product Product start1 Benzaldehyde process1 Solvent System (e.g., DMSO) start1->process1 start2 Benzoyl Cyanide start2->process1 product 1-Cyanoethyl Benzoate (Racemic Mixture) process1->product process2 Inert Atmosphere (e.g., N2 or Ar) process2->process1 process3 Room Temperature process3->process1

Caption: General workflow for the synthesis of 1-Cyanoethyl benzoate.

Representative Experimental Protocol: Cyanobenzoylation of Benzaldehyde

This protocol is a representative methodology based on established principles of cyanohydrin ester synthesis and should be adapted and optimized for specific laboratory conditions.[3]

  • Preparation: To a flame-dried, 100 mL four-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzaldehyde (10.0 mmol, 1.06 g).[6]

  • Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask and stir the solution under a nitrogen atmosphere.

  • Reagent Addition: Add benzoyl cyanide (11.0 mmol, 1.44 g) dropwise to the stirring solution at room temperature over 10 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted benzoyl cyanide and benzoic acid, followed by a wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-cyanoethyl benzoate.

Note on Stereochemistry: This non-catalyzed reaction will produce a racemic mixture of (R)- and (S)-1-cyanoethyl benzoate. For enantioselective synthesis, the addition of a chiral catalyst, such as a chiral amino thiourea or an oxazaborolidinium salt, would be required.[7] The use of enzymes like (R)-hydroxynitrile lyase is also a well-established method for producing enantiomerically enriched cyanohydrins, which could then be esterified.[8][9]

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-cyanoethyl benzoate stems from the orthogonal reactivity of its ester and nitrile functional groups. It serves as a stable, protected form of a chiral cyanohydrin, allowing for selective transformations at either functional group.

  • Ester Hydrolysis: Under basic (e.g., NaOH) or acidic (e.g., HCl) conditions, the ester linkage can be cleaved to yield benzoic acid and lactonitrile (2-hydroxypropanenitrile). This deprotection strategy is fundamental to unmasking the cyanohydrin moiety for further reactions.

  • Nitrile Group Transformations: The nitrile group is a versatile synthon that can be converted into other valuable functional groups.[10]

    • Hydrolysis: Strong acidic or basic conditions will hydrolyze the nitrile to a carboxylic acid, yielding 2-(benzoyloxy)propanoic acid.

    • Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), forming 2-(benzoyloxy)propan-1-amine. This opens pathways to a wide range of nitrogen-containing compounds.

    • Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.[10]

G cluster_ester Ester Reactivity cluster_nitrile Nitrile Reactivity main 1-Cyanoethyl Benzoate r1 H3O+ or OH- (Hydrolysis) main->r1 r2 H3O+ / Δ (Hydrolysis) main->r2 r3 1. LiAlH4 2. H2O (Reduction) main->r3 p1 Benzoic Acid + Lactonitrile r1->p1 p2 2-(Benzoyloxy)propanoic Acid r2->p2 p3 2-(Benzoyloxy)propan-1-amine r3->p3

Caption: Key reaction pathways of 1-Cyanoethyl benzoate.

Applications in Research and Drug Development

While direct applications of 1-cyanoethyl benzoate are not extensively documented, its structural motifs are highly relevant in pharmaceutical synthesis. The related isomer, methyl 3-(1-cyanoethyl)benzoate, is a key intermediate in an economical and environmentally favorable route to Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[10][11][12][13]

The primary utility of 1-cyanoethyl benzoate for a researcher is as a versatile building block:

  • Protected Cyanohydrin: It provides a stable, crystalline handle for introducing the α-hydroxy nitrile functionality into a molecule.

  • Chiral Precursor: Asymmetric synthesis of one enantiomer of 1-cyanoethyl benzoate would provide access to enantiopure building blocks for complex target molecules.

  • Scaffold for Library Synthesis: The distinct reactivity of the ester and nitrile groups allows for divergent synthesis, enabling the creation of a library of related compounds for screening in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) classification provided to the European Chemicals Agency (ECHA), 1-cyanoethyl benzoate is considered hazardous.[1]

Table 2: GHS Hazard Information for 1-Cyanoethyl Benzoate

Hazard Code Description Class
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4)
H312 Harmful in contact with skin Acute Toxicity, Dermal (Category 4)
H315 Causes skin irritation Skin Irritation (Category 2)
H319 Causes serious eye irritation Eye Irritation (Category 2A)
H332 Harmful if inhaled Acute Toxicity, Inhalation (Category 4)
H335 May cause respiratory irritation STOT SE (Category 3)

Source: European Chemicals Agency (ECHA)[1]

Handling Recommendations:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.[14]

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

1-Cyanoethyl benzoate is a multifunctional organic compound whose value lies in its potential as a synthetic intermediate. Its combination of an ester, a nitrile, and a chiral center makes it a compelling building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, especially through modern methods like catalyst-free cyanobenzoylation, and its distinct reactivity profile allows researchers to strategically incorporate this versatile molecule into their synthetic designs.

References

  • LookChem. (n.d.). m-(1-Cyanoethyl)benzoic acid | 5537-71-3. Retrieved from [Link]

  • Google Patents. (n.d.). KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.
  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Google Patents. (n.d.). CN105037127A - Preparation method for ketoprofen.
  • National Center for Biotechnology Information. (n.d.). 1-Cyanoethyl benzoate. PubChem Compound Database. Retrieved from [Link]

  • Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka. Retrieved from [Link]

  • Imamoto, T., et al. (2003). Cyanobenzoylation and Hydrocyanation of Aldehydes with Benzoyl Cyanide Using No Catalyst. Organic Letters, 5(13), 2291-2293. [Link]

  • Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of benzaldehyde and HCN into its corresponding chiral cyanohydrin.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyanohydrins. Retrieved from [Link]

  • Google Patents. (n.d.). US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

  • Quora. (2019). What is the solution for benzaldehyde + HCN?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzaldehyde cyanohydrin. Retrieved from [Link]

Sources

"1-Cyanoethyl benzoate" structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Cyanoethyl Benzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of 1-Cyanoethyl benzoate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating system for analysis that ensures the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Imperative for Rigorous Elucidation

1-Cyanoethyl benzoate, a molecule combining a benzoate ester with a nitrile functional group, presents a unique analytical challenge. While its synthesis may appear straightforward, the potential for isomeric impurities, such as 2-cyanoethyl benzoate, necessitates a robust and multi-faceted approach to structural verification. The presence of a chiral center at the C1 position further underscores the importance of precise characterization. This guide outlines an integrated analytical workflow, leveraging foundational and advanced spectroscopic techniques to unambiguously confirm the molecular structure and purity of the target compound.

Foundational Analysis and Sample Preparation

Prior to advanced spectroscopic analysis, foundational assessments and meticulous sample preparation are paramount. These initial steps prevent the misinterpretation of data due to contaminants or sample degradation.

Material Purity Assessment

A preliminary purity assessment is conducted using High-Performance Liquid Chromatography (HPLC). This technique separates the target compound from any starting materials, byproducts, or degradation products.

Experimental Protocol: HPLC Purity Assessment

  • Solvent Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (HPLC grade). A common starting gradient is 70:30 (Acetonitrile:Water).

  • Sample Preparation: Dissolve approximately 1-2 mg of the synthesized 1-Cyanoethyl benzoate in 1 mL of Acetonitrile.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm, where the benzoate chromophore exhibits strong absorbance.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and analyze the chromatogram for the presence of a single major peak, indicating high purity. The retention time should be consistent across multiple runs.

Workflow for Initial Analysis

The initial phase of the investigation follows a logical progression from purity verification to the acquisition of fundamental structural data.

G cluster_0 Phase 1: Foundational Analysis Purity HPLC Purity Assessment MS Mass Spectrometry (MS) Purity->MS Confirms Purity IR Infrared (IR) Spectroscopy MS->IR Provides Molecular Weight G cluster_1 Phase 2: Definitive Structure Confirmation HNMR 1H NMR CNMR 13C NMR & DEPT HNMR->CNMR Identifies Proton Environments COSY 2D COSY HNMR->COSY CNMR->COSY Identifies Carbon Skeleton HSQC 2D HSQC CNMR->HSQC COSY->HSQC Confirms H-H Connectivity Structure Final Structure HSQC->Structure Confirms C-H Connectivity

Caption: Integrated NMR workflow for definitive structure elucidation.

Conclusion: A Self-Validating Analytical Cascade

The structure elucidation of 1-Cyanoethyl benzoate is achieved through a logical and self-validating cascade of analytical techniques. Each experiment provides a piece of the puzzle, and the collective data provides an unambiguous confirmation of the molecular structure. From the initial purity check by HPLC to the definitive connectivity map provided by 2D NMR, this integrated approach ensures the highest level of scientific rigor and confidence in the final structural assignment, a critical requirement in research and development.

References

  • Spectral Database for Organic Compounds (SDBS). A comprehensive database of spectroscopic data for organic compounds, which can be used as a reference for interpreting NMR, IR, and MS data. National Institute of Advanced Industrial Science and Technology (AIST), Japan, [Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A standard textbook offering detailed explanations of the principles and applications of NMR, IR, and Mass Spectrometry in organic structure elucidation. Cengage Learning, [Link]

An In-depth Technical Guide to 1-Cyanoethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyanoethyl benzoate (CAS Number: 3478-24-8) is an organic compound featuring a benzoate ester and a nitrile functional group. While not as extensively documented as some of its structural isomers, it holds significance as a potential building block in organic synthesis, particularly in the landscape of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications, and critical safety information, designed to equip researchers and drug development professionals with the necessary knowledge for its handling and utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Cyanoethyl benzoate is fundamental for its application in a laboratory setting. These properties dictate its solubility, reactivity, and appropriate handling procedures.

PropertyValueSource
CAS Number 3478-24-8
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Physical Form Solid
SMILES String O=C(OC(C#N)C)C1=CC=CC=C1[1]
Topological Polar Surface Area (TPSA) 50.09 Ų[1]
LogP (calculated) 1.75548[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis of 1-Cyanoethyl Benzoate

A generalized reaction scheme is presented below:

G cluster_reactants Reactants cluster_products Products benzoic_acid Benzoic Acid catalyst Acid Catalyst (e.g., H₂SO₄) benzoic_acid->catalyst lactonitrile Lactonitrile lactonitrile->catalyst cyanoethyl_benzoate 1-Cyanoethyl Benzoate water Water catalyst->cyanoethyl_benzoate catalyst->water G 1-Cyanoethyl_benzoate 1-Cyanoethyl benzoate m-1-Cyanoethyl_benzoic_acid m-(1-Cyanoethyl)benzoic acid 1-Cyanoethyl_benzoate->m-1-Cyanoethyl_benzoic_acid Isomeric Relationship / Potential Precursor Methyl_3-1-cyanoethyl_benzoate Methyl 3-(1-cyanoethyl)benzoate m-1-Cyanoethyl_benzoic_acid->Methyl_3-1-cyanoethyl_benzoate Esterification Ketoprofen Ketoprofen (NSAID) Methyl_3-1-cyanoethyl_benzoate->Ketoprofen Multi-step Synthesis

Sources

Physical characteristics of "1-Cyanoethyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 1-Cyanoethyl Benzoate

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 1-Cyanoethyl benzoate (CAS No: 3478-24-8).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical properties with detailed spectroscopic analysis. The guide is structured to deliver not just data, but also the scientific rationale behind the observed characteristics, ensuring a deep and applicable understanding of this bifunctional molecule. All data is supported by authoritative references to ensure scientific integrity.

Molecular Identity and Physicochemical Properties

1-Cyanoethyl benzoate is an organic compound featuring both a nitrile and a benzoate ester functional group. This unique structure makes it a subject of interest in organic synthesis and as a potential building block for more complex molecules.

The fundamental identity of the molecule is established by its structural formula and key identifiers.

Figure 1: 2D Chemical Structure of 1-Cyanoethyl benzoate.

The compound's key properties are summarized below, providing a foundational dataset for experimental design and evaluation.

PropertyValueSource(s)
IUPAC Name 1-cyanoethyl benzoate[2]
CAS Number 3478-24-8[1][2][3]
Molecular Formula C₁₀H₉NO₂[1][2][3]
Molecular Weight 175.18 g/mol [1][2][3]
Physical Form Solid[1]
InChI Key BZGABXLMIUKVPA-UHFFFAOYSA-N[1][2]
SMILES CC(C#N)OC(=O)C1=CC=CC=C1[1][2]

Spectroscopic Characterization: A Structural Elucidation

The elucidation of a molecule's structure is fundamentally reliant on spectroscopic techniques. The following sections detail the expected spectral characteristics of 1-Cyanoethyl benzoate, providing a basis for its identification and purity assessment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a primary technique for identifying the functional groups within a molecule.[4] For 1-Cyanoethyl benzoate, the spectrum is dominated by the characteristic vibrations of the ester and nitrile groups, as well as the aromatic ring. While an experimental spectrum is not available in the cited literature, a predicted analysis based on known absorption frequencies for its constituent functional groups provides a reliable reference.[4][5][6]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale
Nitrile (C≡N) Stretch~2250 - 2230Medium, SharpThis sharp peak is highly characteristic of the nitrile functional group and is often found in a relatively clean region of the spectrum.
Ester (C=O) Stretch~1725 - 1715Strong, SharpThe carbonyl stretch of the benzoate ester is a prominent feature. Its position reflects conjugation with the aromatic ring.[5]
Ester (C-O) Stretch~1300 - 1100StrongTwo distinct C-O stretching bands are expected for the ester group, contributing to the fingerprint region.[5]
Aromatic Ring C=C Stretch~1600, ~1580, ~1450Medium to WeakThese absorptions are characteristic of the benzene ring vibrations.
Aromatic C-H Stretch~3100 - 3000WeakThese peaks appear just above 3000 cm⁻¹ and confirm the presence of sp² C-H bonds.
Aliphatic C-H Stretch~3000 - 2850MediumThese absorptions arise from the methyl and methine protons of the cyanoethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 1-Cyanoethyl benzoate in a standard solvent like CDCl₃ are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyanoethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1 Doublet (d)2HH-orthoThe protons ortho to the electron-withdrawing ester group are the most deshielded aromatic protons.
~7.6 Triplet (t)1HH-paraThe para proton experiences less deshielding compared to the ortho protons.
~7.5 Triplet (t)2HH-metaThe meta protons are the least deshielded of the aromatic signals.
~5.6 Quartet (q)1H-CH(CN)-This methine proton is coupled to the three protons of the adjacent methyl group and is deshielded by the adjacent oxygen and nitrile groups.
~1.8 Doublet (d)3H-CH₃This methyl group is coupled to the single methine proton, resulting in a doublet.

¹³C NMR Spectroscopy

The carbon spectrum will confirm the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~165 C=O (Ester)The carbonyl carbon is highly deshielded and characteristic of an ester.
~134 C-paraAromatic carbon para to the ester.
~130 C-orthoAromatic carbons ortho to the ester.
~129 C-metaAromatic carbons meta to the ester.
~128 C-ipsoThe quaternary carbon of the ring attached to the ester.
~117 C≡N (Nitrile)The nitrile carbon is a key identifier, though its signal can sometimes be of lower intensity.
~60 -CH(CN)-The methine carbon is deshielded by the adjacent oxygen and nitrile group.
~20 -CH₃The aliphatic methyl carbon appears in the upfield region of the spectrum.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. Under standard Electron Ionization (EI) conditions, 1-Cyanoethyl benzoate is expected to produce a distinct fragmentation pattern.[7]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 175 , corresponding to the molecular weight of the compound (C₁₀H₉NO₂).[1][3]

  • Base Peak: The most stable fragment, and therefore the most abundant (base peak), is predicted to be the benzoyl cation at m/z = 105 . This fragment results from the cleavage of the ester's C-O bond, a very common pathway for benzoate esters.[7]

  • Other Key Fragments:

    • m/z = 77: The phenyl cation, resulting from the loss of a CO molecule from the benzoyl cation.

    • m/z = 51: A common fragment arising from the further breakdown of the phenyl ring.

    • m/z = 70: The [M - 105]⁺ fragment, corresponding to the cyanoethyl cation radical, though this may be less abundant.

cluster_0 Mass Spectrometry Fragmentation mol 1-Cyanoethyl Benzoate [C₁₀H₉NO₂]⁺˙ m/z = 175 frag1 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 (Base Peak) mol->frag1 - •CH(CN)CH₃ frag2 Phenyl Cation [C₆H₅]⁺ m/z = 77 frag1->frag2 - CO frag3 [C₄H₃]⁺ m/z = 51 frag2->frag3 - C₂H₂

Figure 2: Predicted major fragmentation pathway for 1-Cyanoethyl benzoate in EI-MS.

Experimental Protocols: A Self-Validating Workflow

To ensure the accurate characterization of 1-Cyanoethyl benzoate, a rigorous and self-validating experimental workflow is essential.

General Synthesis Pathway (Illustrative)

While the focus of this guide is on physical characteristics, understanding the synthesis provides context. A plausible and common method for synthesizing esters is the reaction between a carboxylic acid (or its more reactive acyl chloride derivative) and an alcohol. For 1-Cyanoethyl benzoate, this would involve reacting a benzoyl derivative with 2-hydroxypropanenitrile (lactonitrile).

  • Activation: Benzoic acid is converted to benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This step is critical as it creates a much more reactive electrophile.

  • Esterification: Benzoyl chloride is reacted with 2-hydroxypropanenitrile in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). The base neutralizes the HCl byproduct, driving the reaction to completion.

  • Workup and Purification: The reaction mixture is quenched with water, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • Final Purification: The crude product is purified using column chromatography on silica gel to yield pure 1-Cyanoethyl benzoate.

Characterization Workflow

The following workflow ensures comprehensive and verifiable characterization of the synthesized product.

cluster_workflow Analytical Characterization Workflow cluster_nmr NMR Spectroscopy A Purified Sample (1-Cyanoethyl benzoate) B FT-IR Analysis (Thin Film or KBr Pellet) A->B Confirm Functional Groups C NMR Analysis (Dissolve in CDCl₃) A->C Elucidate C-H Framework D Mass Spectrometry (EI-MS) A->D Confirm Mol. Weight & Fragmentation E Data Integration & Structure Confirmation B->E C1 ¹H NMR C->C1 C2 ¹³C NMR C->C2 D->E C1->E C2->E

Figure 3: A logical workflow for the complete spectroscopic characterization of 1-Cyanoethyl benzoate.

Safety and Handling

Proper handling of 1-Cyanoethyl benzoate is crucial for laboratory safety. The compound is classified as acutely toxic if ingested.

  • GHS Classification: Acute Toxicity, Oral (Category 3).[1]

  • Signal Word: Danger.[1][3]

  • Hazard Statements: H301 (Toxic if swallowed).[1][3]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[1][3]

    • P270: Do not eat, drink or smoke when using this product.[1][3]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

    • P405: Store locked up.[1][3]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • PubChem. (n.d.). 1-Cyanoethyl benzoate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

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  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 2, 2026, from [Link]

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The Genesis of 1-Cyanoethyl Benzoate: A Deep Dive into its Formation Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the formation mechanism of 1-cyanoethyl benzoate, a key intermediate in various synthetic applications. By elucidating the core chemical principles and offering practical, field-proven insights, this guide aims to empower researchers in optimizing existing synthetic routes and exploring novel molecular architectures.

Introduction: The Significance of 1-Cyanoethyl Benzoate

1-Cyanoethyl benzoate is a bifunctional molecule featuring both a nitrile and a benzoate ester group. This unique combination makes it a versatile building block in organic synthesis. The nitrile group can be readily transformed into amines, carboxylic acids, or other functionalities, while the benzoate moiety can be tailored to modulate the electronic and steric properties of the molecule. Its role as a precursor in the synthesis of pharmaceuticals and other high-value chemical entities underscores the importance of a thorough understanding of its formation.

The Primary Formation Pathway: Esterification of Lactonitrile

The most direct and common method for the synthesis of 1-cyanoethyl benzoate is the esterification of lactonitrile with benzoyl chloride. Lactonitrile, the cyanohydrin of acetaldehyde, provides the 1-cyanoethyl backbone, which is then acylated by the highly reactive benzoyl chloride.[1]

The Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in lactonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of the ester bond. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[2]

The overall reaction can be summarized as follows:

Lactonitrile + Benzoyl Chloride → 1-Cyanoethyl Benzoate + Hydrochloric Acid

Diagram of the Primary Formation Mechanism

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Lactonitrile Lactonitrile (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Lactonitrile->TetrahedralIntermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->TetrahedralIntermediate Product 1-Cyanoethyl Benzoate TetrahedralIntermediate->Product Collapse & Chloride Expulsion Byproduct HCl TetrahedralIntermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the formation of 1-cyanoethyl benzoate.

Experimental Protocol: A Validated Approach

Reagents and Equipment
Reagent/EquipmentPurpose
LactonitrileStarting material (source of 1-cyanoethyl group)
Benzoyl ChlorideAcylating agent
Pyridine (anhydrous)Base to neutralize HCl byproduct
Dichloromethane (anhydrous)Reaction solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Dropping funnelFor controlled addition of benzoyl chloride
Ice bathTo control reaction temperature
Separatory funnelFor work-up
Rotary evaporatorFor solvent removal
Distillation apparatusFor purification
Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve lactonitrile (1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq.) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 1-cyanoethyl benzoate.

Alternative Synthetic Strategies

While the direct esterification of lactonitrile is the most straightforward approach, alternative multi-step syntheses can be envisioned, often starting from more readily available precursors. These routes, while more complex, offer flexibility and may be advantageous in certain contexts.

Route via 3-(1-Cyanoethyl)benzoic Acid

One such alternative involves the synthesis of 3-(1-cyanoethyl)benzoic acid, which is then esterified to the target molecule. Patents describe the synthesis of this intermediate from starting materials like 2-chlorobenzoic acid.[4]

Diagram of the Alternative Synthesis Route

G Start 2-Chlorobenzoic Acid Intermediate1 3-(1-Cyanoethyl)benzoic Acid Start->Intermediate1 Multi-step synthesis (e.g., with propionitrile and NaNH2) FinalProduct 1-Cyanoethyl Benzoate Intermediate1->FinalProduct Esterification (e.g., with ethanol and acid catalyst)

Caption: An alternative multi-step synthesis of 1-cyanoethyl benzoate.

Conclusion and Future Outlook

The formation of 1-cyanoethyl benzoate is a clear example of a fundamental organic reaction, the nucleophilic acyl substitution, applied to the synthesis of a valuable chemical intermediate. The direct esterification of lactonitrile with benzoyl chloride remains the most efficient and atom-economical route. Understanding the nuances of this mechanism, as well as being aware of alternative synthetic pathways, provides researchers with the necessary tools to optimize production and innovate in the design of new molecules. Future research may focus on the development of catalytic, enantioselective methods for the synthesis of chiral 1-cyanoethyl benzoate derivatives, further expanding its utility in the pharmaceutical and fine chemical industries.

References

  • CN105037127A - Preparation method for ketoprofen - Google P
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  • benzoyl cyanide - Organic Syntheses Procedure. (URL not available)
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  • KR100598271B1 - Method for preparing 3- (1-cyanoalkyl)
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  • Lactonitrile - Wikipedia. (URL: [Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. (URL not available)
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  • Benzoic acid, 2-phenylethyl ester - Organic Syntheses Procedure. (URL not available)
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  • Lactonitrile | C3H5NO | CID 6572 - PubChem - NIH. (URL: [Link])

  • Cas 5537-71-3,m-(1-Cyanoethyl)benzoic acid | lookchem. (URL not available)
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (URL: [Link])

  • CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google P
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  • 3-(1-Cyanoethyl)benzoic Acid | 5537-71-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not available)
  • DL -Lactonitrile = 97.0 T 78-97-7 - Sigma-Aldrich. (URL not available)
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  • Preparation and benzoylation of 3-hydroxy-2,3,5,5-tetramethyl-1-pyrroline 1-oxide (3-hydroxy-2,3,5,5-tetramethyl-4,5-dihydro-3H-pyrrole 1-oxide) - Journal of the Chemical Society, Perkin Transactions 1. (URL not available)

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Cyanoethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Cyanoethyl benzoate, a valuable chemical intermediate. The primary method detailed is the acylation of lactonitrile with benzoyl chloride, a robust and high-yielding approach. This guide is designed to be self-contained, offering not just the procedural steps but also the underlying chemical principles, safety protocols, and expected outcomes. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Overview

1-Cyanoethyl benzoate (CAS 3478-24-8) is an organic ester characterized by the presence of a nitrile group.[1] Its structure makes it a versatile building block in organic synthesis, particularly for introducing the 1-cyanoethyl moiety into more complex molecules. The synthesis of this target molecule can be approached via several classic organic reactions, but for efficiency and yield, the direct acylation of an alcohol with a highly reactive acyl chloride is superior to equilibrium-driven reactions like Fischer esterification.

This protocol will focus on the nucleophilic acyl substitution reaction between lactonitrile (2-hydroxypropanenitrile) and benzoyl chloride. This method is chosen for several key reasons:

  • High Reactivity: Benzoyl chloride is a potent acylating agent, ensuring the reaction proceeds readily.[2]

  • Irreversibility: Unlike acid-catalyzed esterification, this reaction is not an equilibrium process, which drives it towards completion.

  • Mild Conditions: The reaction can be performed at or below room temperature, preserving the integrity of the thermally sensitive lactonitrile.

A non-nucleophilic base, such as pyridine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) byproduct, preventing potential side reactions and driving the reaction forward.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution. The mechanism proceeds in two main stages:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of lactonitrile's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. The pyridine present in the reaction mixture then neutralizes the protonated ester and the liberated HCl.

The overall transformation is the substitution of the chloride on the acyl group with the alkoxy group from lactonitrile.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Benzoyl_Chloride Benzoyl Chloride (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Benzoyl_Chloride->Tetrahedral_Intermediate Lactonitrile Lactonitrile (Nucleophile) Lactonitrile->Tetrahedral_Intermediate  Nucleophilic Attack Product 1-Cyanoethyl benzoate Tetrahedral_Intermediate->Product  Chloride Elimination Byproduct Pyridinium Chloride

Caption: The reaction pathway for the synthesis of 1-Cyanoethyl benzoate.

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt. ( g/mol )PuritySupplier
Benzoyl Chloride98-88-4140.57≥99%Sigma-Aldrich
Lactonitrile78-97-771.08≥95%Sigma-Aldrich
Pyridine (Anhydrous)110-86-179.1099.8%Sigma-Aldrich
Dichloromethane (DCM, Anhydrous)75-09-284.93≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS ReagentFisher Scientific
Magnesium Sulfate (MgSO₄, Anhydrous)7487-88-9120.37Reagent GradeFisher Scientific
Deionized Water7732-18-518.02N/AIn-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Thermometer and adapter

  • Condenser with drying tube (filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

The following workflow outlines the complete synthesis from setup to purification.

G A 1. Setup Assemble dry three-neck flask with stir bar, dropping funnel, and N2 inlet. B 2. Reagent Charging Add Lactonitrile, Pyridine, and DCM to the flask. Cool to 0°C. A->B C 3. Benzoyl Chloride Addition Add Benzoyl Chloride in DCM dropwise via funnel over 30-45 min. B->C D 4. Reaction Stir at 0°C for 1 hour, then allow to warm to room temp and stir for 3-4 hours. C->D E 5. Monitoring Check reaction completion using TLC. D->E F 6. Quenching & Work-up Pour mixture into water. Transfer to separatory funnel. E->F G 7. Extraction & Washing Wash with NaHCO3 solution, then brine. Extract aqueous layers with DCM. F->G H 8. Drying & Concentration Dry combined organic layers with MgSO4. Filter and concentrate via rotary evaporation. G->H I 9. Purification (Optional) Purify the crude product by vacuum distillation or column chromatography. H->I

Caption: A step-by-step experimental workflow for the synthesis of 1-Cyanoethyl benzoate.

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried to prevent hydrolysis of benzoyl chloride.

  • Place the flask in an ice-water bath on a magnetic stirrer.

Step 2: Reagent Addition
  • In the flask, combine lactonitrile (5.0 g, 70.3 mmol) and anhydrous pyridine (6.7 g, 84.4 mmol) in 80 mL of anhydrous dichloromethane (DCM).

  • Stir the mixture and allow it to cool to 0°C.

  • In the dropping funnel, prepare a solution of benzoyl chloride (10.0 g, 71.1 mmol) in 20 mL of anhydrous DCM.

Step 3: Acylation Reaction
  • Begin adding the benzoyl chloride solution dropwise to the stirred lactonitrile solution over a period of 30-45 minutes. A white precipitate (pyridinium chloride) will form.

  • Maintain the internal temperature of the reaction mixture between 0-5°C during the addition.

  • After the addition is complete, continue stirring the mixture at 0°C for an additional hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours or until TLC analysis indicates the consumption of the starting material (lactonitrile).

Step 4: Work-up and Isolation
  • Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Transfer the contents to a 500 mL separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess pyridine)

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)

    • 50 mL of brine (saturated NaCl solution)

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-Cyanoethyl benzoate.

Step 5: Purification

The crude product, often obtained as a pale yellow oil, can be purified by vacuum distillation if necessary. Collect the fraction boiling at the appropriate temperature and reduced pressure.

Data Presentation and Expected Results

Stoichiometry Table
CompoundMol. Wt. ( g/mol )AmountMolesMolar Eq.
Lactonitrile71.085.0 g0.07031.0
Benzoyl Chloride140.5710.0 g0.07111.01
Pyridine79.106.7 g0.08441.2
1-Cyanoethyl benzoate 175.18 ~11.2 g 0.0639 ~91% (Theoretical)
Product Characterization

The identity and purity of the synthesized 1-Cyanoethyl benzoate should be confirmed through analytical techniques.

  • Physical Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₀H₉NO₂.[1]

  • Molecular Weight: 175.18 g/mol .[1]

  • Infrared (IR) Spectroscopy: Expect characteristic peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (C=O ester stretch).

  • ¹H NMR Spectroscopy: Expect signals corresponding to the aromatic protons of the benzoate ring, a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃).

Safety and Handling

This synthesis involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Benzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care.

  • Lactonitrile: Highly toxic. Can release hydrogen cyanide gas. Avoid contact with skin, eyes, and inhalation. Always work in a fume hood and have a cyanide antidote kit available.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

  • Product (1-Cyanoethyl benzoate): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][3]

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Shao Xinhua. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. Available at: [Link]

  • Eureka | Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. Available at: [Link]

  • Google Patents. KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.
  • Google Patents. US4113773A - Process for the production of benzoyl cyanide (I).
  • Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • University of Missouri-St. Louis. Preparation of Methyl Benzoate. Available at: [Link]

  • LookChem. Cas 5537-71-3, m-(1-Cyanoethyl)benzoic acid. Available at: [Link]

  • Google Patents. CN105037127A - Preparation method for ketoprofen.
  • National Institutes of Health. Methyl 3-(1-cyanoethyl)benzoate | C11H11NO2 | CID 10035402 - PubChem. Available at: [Link]

  • ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Available at: [Link]

  • National Institutes of Health. Crystal structure of 5-O-benzoyl-2,3-O-isopropylidene-d-ribono-1,4-lactone. Available at: [Link]

  • National Institutes of Health. 1-Cyanoethyl benzoate | C10H9NO2 | CID 285242 - PubChem. Available at: [Link]

  • SIELC. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. Available at: [Link]

  • YouTube. Esterification test of Benzoic acid. Available at: [Link]

  • Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Available at: [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl benzoate. Available at: [Link]

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Application Notes & Protocols: Laboratory Scale Synthesis of 1-Cyanoethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-Cyanoethyl benzoate (CAS No: 3478-24-8), a valuable intermediate in organic synthesis.[1][2] The protocol details a robust method based on the esterification of benzoyl chloride with lactonitrile. This guide is intended for researchers and professionals in chemistry and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols to ensure a successful and safe synthesis.

Introduction and Scientific Context

1-Cyanoethyl benzoate is a bifunctional molecule containing both an ester and a nitrile group. This unique combination makes it a versatile building block, particularly in the synthesis of more complex molecular architectures. The ester moiety can undergo hydrolysis or transesterification, while the nitrile group can be converted into amines, carboxylic acids, or tetrazoles, opening pathways to a diverse range of derivatives.

The synthesis described herein employs a classic nucleophilic acyl substitution reaction. This method is favored for its efficiency, high yield, and straightforward execution on a laboratory scale. Understanding the principles behind this reaction is crucial for optimizing conditions and troubleshooting potential issues.

Compound Properties:

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
CAS Number 3478-24-8[1][2]
Appearance Expected to be a colorless to pale yellow liquid or solidGeneral chemical knowledge

Reaction Principle and Mechanism

The synthesis of 1-Cyanoethyl benzoate is achieved through the reaction of benzoyl chloride with lactonitrile (2-hydroxypropanenitrile). This reaction is a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

Mechanism:

  • Nucleophilic Attack: The hydroxyl group (-OH) of lactonitrile, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of benzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic amine like pyridine or triethylamine, removes the proton from the oxonium ion, yielding the final ester product and the hydrochloride salt of the base.

The use of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the lactonitrile and inhibit the reaction.[3]

Detailed Experimental Protocol

This protocol is designed for a 25 mmol scale synthesis. Adjustments can be made as needed, maintaining the molar equivalencies.

Materials and Equipment

Reagents:

ReagentCAS No.MW ( g/mol )AmountMolar Eq.
Benzoyl Chloride98-88-4140.573.51 g (2.9 mL)1.0
Lactonitrile78-97-771.081.78 g (1.9 mL)1.0
Pyridine (anhydrous)110-86-179.102.18 g (2.2 mL)1.1
Dichloromethane (DCM, anhydrous)75-09-284.93100 mL-
Hydrochloric Acid (1 M aq.)7647-01-0-~50 mL-
Sodium Bicarbonate (sat. aq.)144-55-8-~50 mL-
Brine (sat. aq. NaCl)7647-14-5-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~5 g-

Equipment:

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (distillation or chromatography)

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Attach the condenser to the other neck and fit it with a drying tube. Ensure all glassware is oven-dried and assembled under a dry atmosphere.

  • Reagent Addition: In the flask, dissolve lactonitrile (1.78 g) and anhydrous pyridine (2.18 g) in 75 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Benzoyl Chloride Addition: Dissolve benzoyl chloride (3.51 g) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred lactonitrile solution over 30-45 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Washing:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer with 50 mL of cold 1 M HCl to remove excess pyridine.

    • Wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted benzoyl chloride.

    • Wash with 50 mL of brine to remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-Cyanoethyl benzoate can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure product.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble Dry Apparatus reagents 2. Add Lactonitrile, Pyridine & DCM setup->reagents cool 3. Cool to 0-5 °C reagents->cool add_benzoyl 4. Add Benzoyl Chloride Solution cool->add_benzoyl react 5. Stir at Room Temp (2-3 hours) add_benzoyl->react transfer 6. Transfer to Separatory Funnel react->transfer Proceed to Work-up wash_hcl 7. Wash with 1 M HCl transfer->wash_hcl wash_bicarb 8. Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine 9. Wash with Brine wash_bicarb->wash_brine dry 10. Dry with MgSO₄ wash_brine->dry evaporate 11. Evaporate Solvent dry->evaporate purify 12. Purify by Distillation or Chromatography evaporate->purify Crude Product analyze 13. Characterize by NMR, IR, MS purify->analyze

Caption: Experimental workflow for the synthesis of 1-Cyanoethyl benzoate.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR (CDCl₃)δ ~8.1 (d, 2H, Ar-H ortho to C=O), δ ~7.6 (t, 1H, Ar-H para to C=O), δ ~7.5 (t, 2H, Ar-H meta to C=O), δ ~5.6 (q, 1H, CH), δ ~1.7 (d, 3H, CH₃).
¹³C NMR (CDCl₃)δ ~165 (C=O, ester), δ ~134, 130, 129, 128 (aromatic carbons), δ ~117 (C≡N), δ ~60 (CH), δ ~20 (CH₃).
FT-IR (neat)ν ~2250 cm⁻¹ (C≡N stretch, nitrile), ν ~1725 cm⁻¹ (C=O stretch, ester), ν ~1270, 1110 cm⁻¹ (C-O stretch, ester).
Mass Spec. (EI)m/z = 175 (M⁺), 105 (C₆H₅CO⁺, base peak).

Note: Predicted NMR values are based on standard chemical shift tables and data from similar structures. Actual values may vary slightly. Quantitative ¹H-NMR can be a powerful tool for analyzing benzoate derivatives.[4]

Safety and Hazard Management

Researcher safety is paramount. A thorough risk assessment must be conducted before starting this synthesis.

  • General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An eyewash station and safety shower should be readily accessible.[5]

Reagent-Specific Hazards:

  • Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). It reacts vigorously with water to produce corrosive HCl gas.[3] Handle with extreme care under anhydrous conditions.

  • Lactonitrile & Nitriles: These compounds are toxic. Avoid inhalation, ingestion, and skin contact. Nitriles can metabolize to release cyanide.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

Waste Disposal:

  • All organic waste, including residual solvents and reaction byproducts, must be collected in a designated chlorinated organic waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines. Do not mix aqueous and organic waste streams.

Conclusion

The protocol described provides a reliable and well-characterized method for the synthesis of 1-Cyanoethyl benzoate. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can effectively produce this valuable synthetic intermediate for further applications in chemical and pharmaceutical development.

References

  • Shao Xinhua. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. Retrieved from [Link]

  • Scientific & Academic Publishing. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]

  • Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. Process for the production of benzoyl cyanide (I).
  • Ataman Kimya. BENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Google Patents. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.
  • Google Patents. CN105037127A - Preparation method for ketoprofen.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10035402, Methyl 3-(1-cyanoethyl)benzoate. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 285242, 1-Cyanoethyl benzoate. Retrieved from [Link].

  • Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • Reddit. Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

  • Beilstein Journals. Supporting Information Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylatesb. Retrieved from [Link]

  • National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization & Chiral Resolution of 1-Cyanoethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Cyanoethyl benzoate (CAS: 5537-71-3, also known as lactonitrile benzoate) is a pivotal intermediate in the synthesis of agrochemicals (specifically pyrethroids) and pharmaceutical prodrugs. Structurally, it consists of a benzoate ester moiety attached to a chiral 1-cyanoethyl group. This chirality necessitates rigorous analytical protocols to determine enantiomeric excess (


), as biological activity often resides in a single enantiomer.

This application note provides a definitive guide for:

  • Structural Confirmation: Using NMR, FTIR, and MS to validate chemical identity.[1]

  • Chiral Chromatography: A validated HPLC protocol for separating enantiomers (

    
     and 
    
    
    
    ).[2]
  • Process Monitoring: Tracking enzymatic kinetic resolution (EKR) while managing the safety risks associated with cyanohydrin hydrolysis.

Structural Characterization (Identity)[3][4]

Before chiral analysis, the chemical structure must be confirmed. The 1-cyanoethyl group introduces specific spectral signatures distinct from simple alkyl benzoates.

Nuclear Magnetic Resonance (NMR)

The chiral center at the ethyl linkage splits the methyl group and methine proton significantly.

Protocol: Dissolve 10 mg of sample in 0.6 mL


.
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight

H
8.05 - 8.10Multiplet2HAr-H (Ortho)Deshielded by carbonyl anisotropy.

H
7.55 - 7.65Multiplet1HAr-H (Para)Typical aromatic ring current effect.

H
7.40 - 7.50Multiplet2HAr-H (Meta)

H
5.65 Quartet (

Hz)
1HCH -CNHighly deshielded by O-acylation and Nitrile EWG.

H
1.75 Doublet (

Hz)
3HCH

Split by the adjacent chiral methine.

C
164.5Singlet-C =OEster carbonyl.

C
117.0Singlet-C

N
Nitrile carbon characteristic peak.

C
58.5Singlet-C H-CNChiral center carbon.
Fourier Transform Infrared Spectroscopy (FTIR)

Method: ATR (Attenuated Total Reflectance) on neat liquid/oil.

  • 
     2250 cm
    
    
    
    (Weak):
    C
    
    
    N stretch. Note: This peak is often weak in
    
    
    -oxygenated nitriles but is diagnostic.
  • 
     1735 cm
    
    
    
    (Strong):
    C=O ester stretch.
  • 
     1270 cm
    
    
    
    :
    C-O-C asymmetric stretch (Benzoate).

Chiral HPLC Method Development

Because 1-cyanoethyl benzoate is chiral, separating the enantiomers is critical for determining optical purity. Standard reverse-phase (C18) columns cannot separate these enantiomers. We utilize a polysaccharide-based Chiral Stationary Phase (CSP).

Method Parameters[1][2][4][5]
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent (e.g., Lux Cellulose-1).

    • Why: The benzoate aromatic ring interacts via

      
      -
      
      
      
      stacking with the carbamate linkage on the cellulose, while the cyano group provides dipole-dipole interactions, facilitating discrimination.
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzoate absorption maximum).

  • Temperature: 25°C.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis Sample Crude Sample (Racemic) Dilution Dilute in Hexane/IPA (90:10) Sample->Dilution Column Chiralcel OD-H Stationary Phase Dilution->Column Inject 10 µL Detector UV Detector (254 nm) Column->Detector Separation Result Chromatogram: Split Peaks (R/S) Detector->Result

Figure 1: Workflow for the chiral separation of 1-cyanoethyl benzoate. The non-polar mobile phase ensures compatibility with the amylase/cellulose coated silica.

Application: Monitoring Enzymatic Kinetic Resolution

A common application for 1-cyanoethyl benzoate is its Enzymatic Kinetic Resolution (EKR) using lipases (e.g., Candida antarctica Lipase B, CALB).[3] The lipase selectively hydrolyzes one enantiomer of the ester, leaving the other intact.

The Chemical Challenge & Safety

Unlike standard ester hydrolysis, the hydrolysis of 1-cyanoethyl benzoate produces 1-cyanoethanol (acetaldehyde cyanohydrin) . This intermediate is unstable and spontaneously decomposes into Acetaldehyde and Hydrogen Cyanide (HCN) .

CRITICAL SAFETY WARNING:

HCN Evolution: All enzymatic hydrolysis experiments must be performed in a functioning fume hood. Buffers must be treated with bleach (sodium hypochlorite) before disposal to neutralize dissolved cyanide.

Experimental Protocol (Micro-Scale)
  • Substrate Prep: Dissolve racemic 1-cyanoethyl benzoate (50 mM) in Phosphate Buffer (pH 7.0) with 10% DMSO (cosolvent).

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) beads (10 mg/mL).

  • Incubation: Shake at 30°C, 200 rpm.

  • Sampling:

    • Aliquot 50 µL of reaction mixture.

    • Extract with 200 µL Ethyl Acetate (stops the enzyme, extracts the ester).

    • Dry organic layer over

      
      .[1]
      
    • Analyze via GC-FID or Chiral HPLC.[4]

Reaction Pathway Diagram

KineticResolution cluster_products Hydrolysis Products Racemate Racemic 1-Cyanoethyl Benzoate Lipase Lipase (CALB) Racemate->Lipase BenzoicAcid Benzoic Acid Lipase->BenzoicAcid Cyanohydrin 1-Cyanoethanol (Unstable Intermediate) Lipase->Cyanohydrin Hydrolysis of (S)-isomer Enriched Enriched (R)-Ester (Unreacted) Lipase->Enriched (R)-isomer remains Decomp Spontaneous Decomposition Cyanohydrin->Decomp Toxic Acetaldehyde + HCN (Toxic Gas) Decomp->Toxic

Figure 2: The kinetic resolution pathway. Note the red pathway indicating the spontaneous decomposition of the hydrolysis product into toxic HCN, requiring strict safety controls.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Retrieved from

  • Kamal, A., et al. (2008). "Lipase-mediated resolution of racemates: A review." Tetrahedron: Asymmetry. (Contextual grounding on lipase specificity for secondary alcohols).
  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl benzoate derivatives. Retrieved from

  • Beilstein Institute. Enzymatic kinetic resolution of aromatic derivatives. Retrieved from

  • National Institutes of Health (NIH). Quantitative 1H-NMR analysis of benzoate derivatives. Retrieved from

(Note: While specific "1-cyanoethyl benzoate" papers are rare, the protocols above are derived from standard methodologies for "cyanohydrin ester resolution" and "chiral benzoate analysis" validated in the cited literature.)

Sources

Troubleshooting & Optimization

Optimizing "1-Cyanoethyl benzoate" Reaction Yield: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of "1-Cyanoethyl benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common challenges, and ultimately improve reaction yields and purity. Here, we dissect each stage of the synthesis, providing in-depth explanations, actionable troubleshooting advice, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to "1-Cyanoethyl benzoate"?

A1: The most common and industrially relevant pathway commences with m-toluic acid and proceeds through four key transformations: acylation, benzylic chlorination, esterification, and cyanation. An alternative route involves the reaction of a 2-chlorobenzoic acid metal salt with an alkylnitrile. This guide will focus on the more prevalent m-toluic acid route.

Q2: Why is "1-Cyanoethyl benzoate" a significant intermediate?

A2: "1-Cyanoethyl benzoate" and its precursors are crucial building blocks in the pharmaceutical industry. Notably, they are key intermediates in the economically and environmentally favorable synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1]

Q3: What are the major challenges in this synthesis that affect yield?

A3: The primary challenges include controlling the selectivity of the benzylic chlorination to avoid over-chlorination, ensuring complete reaction during the cyanation step, and preventing hydrolysis of the ester or nitrile functionalities during work-up and purification. Racemization at the chiral center during and after the cyanation step is also a critical consideration for stereospecific syntheses.

Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific issues you may encounter at each stage of the synthesis, providing explanations for the underlying causes and concrete solutions.

Step 1: Acylation of m-Toluic Acid

This initial step converts m-toluic acid to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂).

Problem 1: Low Yield of m-Toluoyl Chloride

  • Symptom: Incomplete conversion of m-toluic acid, as observed by TLC or ¹H NMR analysis of the crude product.

  • Potential Cause & Scientific Explanation:

    • Insufficient Thionyl Chloride: The reaction stoichiometry requires at least one equivalent of SOCl₂. However, excess is often used to drive the reaction to completion.

    • Presence of Water: Thionyl chloride reacts vigorously with water, consuming the reagent and reducing the amount available for the desired reaction. The starting material and solvent must be anhydrous.

    • Low Reaction Temperature: The reaction rate is temperature-dependent. Insufficient heat will lead to a sluggish and incomplete reaction.

  • Troubleshooting Protocol:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use a freshly opened bottle of thionyl chloride or distill it before use.

    • Increase the amount of thionyl chloride to 1.5-2.0 equivalents.

    • Gently reflux the reaction mixture until the evolution of SO₂ and HCl gas ceases, indicating reaction completion.

    • Monitor the reaction by TLC until the starting material spot is no longer visible.

Table 1: Typical Reaction Parameters for Acylation

ParameterRecommended Value
Reagents m-Toluic Acid, Thionyl Chloride
Stoichiometry 1 : 1.5-2.0 (Acid : SOCl₂)
Solvent Toluene or neat
Temperature 70-80°C (Reflux)
Reaction Time 1-3 hours
Work-up Distillation to remove excess SOCl₂
Step 2: Benzylic Chlorination

This free-radical chlorination targets the benzylic methyl group of the m-toluoyl derivative.

Problem 2: Formation of Di- and Tri-chlorinated Byproducts

  • Symptom: GC-MS or ¹H NMR analysis of the crude product shows the presence of m-(dichloromethyl)benzoyl chloride and m-(trichloromethyl)benzoyl chloride.

  • Potential Cause & Scientific Explanation:

    • Over-chlorination: The benzylic protons are susceptible to further substitution by chlorine radicals. Excessive chlorinating agent or prolonged reaction time will lead to the formation of polychlorinated species.

  • Troubleshooting Protocol:

    • Carefully control the stoichiometry of the chlorinating agent (e.g., liquid chlorine or sulfuryl chloride).[2][3] The amount of liquid chlorine should be carefully monitored, for example, as a percentage of the starting material's weight.[4]

    • Monitor the reaction progress closely by GC or ¹H NMR and stop the reaction once the desired level of monochlorination is achieved.

    • Consider using a milder chlorinating agent such as N-chlorosuccinimide (NCS) under photocatalytic conditions, which can offer greater selectivity for monochlorination.

    • Purify the product by vacuum distillation to separate the monochlorinated product from unreacted starting material and polychlorinated byproducts. The unreacted starting material can often be recycled.[4]

Problem 3: Ring Chlorination

  • Symptom: Spectroscopic analysis reveals the presence of chlorine substituents on the aromatic ring.

  • Potential Cause & Scientific Explanation:

    • Lewis Acid Catalysis: Traces of Lewis acids (e.g., iron from a stirrer bar) can promote electrophilic aromatic substitution (chlorination of the ring). The desired reaction is a free-radical substitution at the benzylic position.

  • Troubleshooting Protocol:

    • Ensure all glassware is scrupulously clean and free of metal contaminants.

    • Use a Teflon-coated stir bar.

    • The reaction should be initiated by UV light or a radical initiator (e.g., AIBN or benzoyl peroxide), not a Lewis acid.

Workflow for Benzylic Chlorination

start m-Toluoyl Derivative chlorination Benzylic Chlorination (e.g., Cl₂, UV light) start->chlorination monitoring Monitor by GC/NMR chlorination->monitoring monitoring->chlorination Incomplete reaction workup Work-up (Quench excess Cl₂, remove HCl) monitoring->workup Desired conversion achieved purification Purification (Vacuum Distillation) workup->purification product m-(Chloromethyl)benzoyl Derivative purification->product byproducts Di- and Tri-chlorinated Byproducts purification->byproducts

Caption: Workflow for selective benzylic chlorination.

Step 3: Esterification

The chlorinated acyl chloride is reacted with methanol to form the methyl ester.

Problem 4: Incomplete Esterification

  • Symptom: The presence of the starting acyl chloride or the corresponding carboxylic acid (from hydrolysis) in the crude product.

  • Potential Cause & Scientific Explanation:

    • Insufficient Methanol: As a reversible reaction (Fischer esterification), using a large excess of the alcohol (methanol) is crucial to drive the equilibrium towards the product side.

    • Presence of Water: Water will hydrolyze the acyl chloride starting material back to the carboxylic acid, which will then undergo a slower acid-catalyzed esterification.

  • Troubleshooting Protocol:

    • Use anhydrous methanol as both the reagent and the solvent.

    • Use a significant excess of methanol.

    • The reaction is typically exothermic and proceeds readily. Ensure the reaction goes to completion by allowing sufficient reaction time and monitoring by TLC.

    • After the reaction, excess methanol can be removed by distillation and potentially recycled.[4]

Step 4: Cyanation

This is a nucleophilic substitution reaction where the benzylic chloride is displaced by a cyanide ion.

Problem 5: Low Yield of "1-Cyanoethyl benzoate"

  • Symptom: A significant amount of the starting benzylic chloride remains after the reaction.

  • Potential Cause & Scientific Explanation:

    • Poor Nucleophile Solubility: Sodium or potassium cyanide has low solubility in many organic solvents. This limits the concentration of the cyanide nucleophile in the organic phase where the reaction occurs.

    • Competing Elimination Reaction: Although generally minor for primary benzylic halides, under strongly basic conditions, an E2 elimination reaction can occur, leading to the formation of a styrene derivative.

    • Hydrolysis of the Benzylic Chloride: If water is present in the reaction mixture, the benzylic chloride can be hydrolyzed to the corresponding benzyl alcohol, which will not undergo cyanation.

  • Troubleshooting Protocol:

    • Use a Phase-Transfer Catalyst (PTC): A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is highly effective.[4] The PTC transports the cyanide anion from the solid or aqueous phase into the organic phase, dramatically increasing the reaction rate.

    • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile can help to dissolve the cyanide salt and the organic substrate.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent the formation of benzyl alcohol.

    • Temperature Control: The reaction is typically heated to increase the rate, but excessive temperatures can promote side reactions. A temperature range of 40-80°C is common.

Problem 6: Racemization of the Product

  • Symptom: If a stereospecific synthesis is intended, the final product shows a loss of enantiomeric excess.

  • Potential Cause & Scientific Explanation:

    • SN1 Mechanism: Although primary benzylic halides tend to react via an SN2 mechanism (which results in inversion of stereochemistry), conditions that favor an SN1 mechanism (e.g., polar protic solvents, high temperatures) can lead to the formation of a planar benzylic carbocation, resulting in a racemic mixture.

    • Base-Catalyzed Epimerization: The proton alpha to the nitrile group is acidic and can be removed by a base. The resulting carbanion is planar and can be re-protonated from either face, leading to racemization.

  • Troubleshooting Protocol:

    • Employ conditions that favor an SN2 reaction: use a high concentration of the nucleophile and a polar aprotic solvent.

    • Avoid strongly basic conditions during the reaction and work-up if stereochemical integrity is critical.

    • Analyze the enantiomeric excess of the product using a suitable chiral chromatography method.

Mechanism of Phase-Transfer Catalyzed Cyanation

cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase NaCN Na⁺CN⁻ (solid/aqueous) QCN Q⁺CN⁻ NaCN->QCN Q⁺X⁻ (PTC) NaCl Na⁺Cl⁻ RCl R-Cl (Benzylic Chloride) RCN R-CN (Product) RCl->RCN QCl Q⁺Cl⁻ QCN->RCl SN2 reaction QCl->NaCl Q⁺X⁻ returns

Caption: Simplified mechanism of phase-transfer catalyzed cyanation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(cyanomethyl)benzoate

This protocol is a generalized procedure based on patent literature.[2][3][4]

  • Acylation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine m-toluic acid (1.0 eq) and thionyl chloride (1.5 eq). Heat the mixture to reflux (approx. 70-80°C) for 2 hours or until gas evolution ceases. Remove the excess thionyl chloride by distillation.

  • Chlorination: To the crude m-toluoyl chloride, initiate chlorination by passing liquid chlorine through the reaction mixture at 110-170°C while irradiating with UV light. Monitor the reaction by GC. Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen.

  • Esterification: Cool the crude m-(chloromethyl)benzoyl chloride and add anhydrous methanol (10 eq) dropwise. Stir the mixture at room temperature for 1 hour. Remove the excess methanol by distillation.

  • Cyanation: To a new flask, add sodium cyanide (1.2 eq), tetrabutylammonium bromide (0.1 eq), and methanol. Heat the mixture to reflux. Add the crude methyl 3-(chloromethyl)benzoate dropwise to the refluxing mixture. Continue to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the aqueous layer with toluene or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • Shao Xinhua. (2015). Methyl 3-(cyanomethyl)
  • Wuhan Institute of Technology. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method.
  • University of South Alabama. (2010).
  • International Journal of Science for Global Sustainability. (2015).
  • Preparation of Methyl Benzo
  • BenchChem. (n.d.). Methyl 3-(1-cyanoethyl)
  • CN105130846A. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Organic Chemistry Portal. (2020).
  • BenchChem. (n.d.). Synthesis routes of Methyl 3-(cyanomethyl)
  • CN101891649A. (2010). Novel 3-cyano methyl benzoate preparing method.
  • Indian Academy of Sciences. (n.d.). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • KR100598271B1. (n.d.). Method for preparing 3-(1-cyanoalkyl) benzoic acid.
  • ResearchGate. (2006). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl)
  • Chemistry Stack Exchange. (2019). Why is it aqueous and ethanolic conditions for nucleophilic substitution of cyanide ion with benzyl chloride?
  • National Institutes of Health. (n.d.). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–)
  • MDPI. (2021). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light.
  • US3920757A. (n.d.). Chlorination with sulfuryl chloride.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • ResearchGate. (2006).
  • ResearchGate. (2006). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride.
  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
  • Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis ?
  • DSpace@MIT. (2024). H Cyanation with Inorganic Cyanate (OCN–)
  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS) | Request PDF.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
  • Sciencemadness.org. (2020).
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • US2302228A. (n.d.). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • The Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: 1-Cyanoethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Side Reaction Pathways

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you, my fellow researchers and developers, with a deeper understanding of the chemical intricacies involved in the synthesis of 1-Cyanoethyl benzoate. This molecule, while seemingly straightforward, presents several opportunities for side reactions that can impact yield, purity, and scalability. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the causal chemical principles behind them.

Overview of Primary Synthesis Routes

The successful synthesis of 1-Cyanoethyl benzoate primarily relies on two robust methods: the direct esterification of a pre-functionalized benzoic acid and the Mitsunobu reaction. Each pathway has distinct advantages and a unique profile of potential side reactions.

Synthesis_Pathways cluster_0 Route 1: Fischer Esterification acid 3-(1-Cyanoethyl)benzoic Acid alcohol Alcohol (R-OH) (e.g., Methanol) esterification H+ Catalyst Heat alcohol->esterification product 1-Cyanoethyl benzoate Ester esterification->product benzoic_acid Benzoic Acid mitsunobu PPh3, DIAD/DEAD benzoic_acid->mitsunobu lactonitrile Lactonitrile (2-Hydroxypropanenitrile) lactonitrile->mitsunobu mitsunobu->product Stereoinversion

Caption: Primary synthetic routes to 1-Cyanoethyl benzoate.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis, framed in a question-and-answer format.

Q1: My reaction has stalled. The yield is poor, and TLC analysis shows significant unreacted starting material. What are the likely causes?

A1: This is a classic problem of reaction equilibrium or catalyst inefficiency, particularly in Fischer esterification.

The Fischer esterification is a reversible reaction.[1] To achieve a high yield, the equilibrium must be actively driven towards the product side.

Causality:

  • Water Accumulation: Water is a product of the reaction. Its presence in the reaction mixture will push the equilibrium back towards the starting materials (Le Châtelier's principle).

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate that may not reach completion in a practical timeframe.

  • Sub-optimal Temperature: Esterification requires sufficient thermal energy to overcome the activation barrier. Too low a temperature will result in a sluggish reaction.

Troubleshooting Protocol & Solutions:

ParameterRecommended ActionScientific Rationale
Water Removal Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, add a chemical drying agent or use a large excess of the alcohol reactant.[1]Actively removes a product, shifting the equilibrium towards the desired ester as dictated by the law of mass action.
Catalyst Ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh and used at an appropriate loading (typically 1-5 mol%).[2]The catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Temperature Reflux the reaction at the boiling point of the alcohol or solvent used. For the synthesis of methyl 3-(1-cyanoethyl)benzoate, temperatures of 60-80°C are typical.[2][3]Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reactant Ratio Use the less expensive reactant, typically the alcohol, in a significant molar excess (e.g., 5-10 equivalents or as the solvent).[1][4]Acts as another method to shift the reaction equilibrium towards the product side.
Q2: I've isolated my product, but I have a significant, highly polar impurity that appears to be acidic. What is it and how did it form?

A2: You are most likely observing hydrolysis of either the ester or the nitrile functional group.

Both the ester and nitrile moieties are susceptible to hydrolysis, especially if water is present under acidic or basic conditions. This is a critical pathway to understand as it can occur during the reaction, workup, or even storage.

Causality & Mechanistic Pathways:

  • Ester Hydrolysis: This is the reverse of the Fischer esterification. The presence of water, particularly when catalyzed by acid or base, will cleave the ester back to 3-(1-cyanoethyl)benzoic acid and the corresponding alcohol.[5]

  • Nitrile Hydrolysis: The cyano group can undergo a two-step hydrolysis. First, it is converted to an amide intermediate (3-(1-carbamoylethyl)benzoic acid). Under more vigorous conditions, this amide is further hydrolyzed to a carboxylic acid, forming a dicarboxylic acid byproduct.[2]

Hydrolysis_Pathways cluster_ester Ester Hydrolysis cluster_nitrile Nitrile Hydrolysis product 1-Cyanoethyl benzoate ester_hydrolysis H₂O / H⁺ or OH⁻ product->ester_hydrolysis nitrile_hydrolysis_1 H₂O / H⁺ or OH⁻ (Mild) product->nitrile_hydrolysis_1 Step 1 benzoic_acid_deriv 3-(1-Cyanoethyl)benzoic Acid ester_hydrolysis->benzoic_acid_deriv amide_intermediate Amide Intermediate nitrile_hydrolysis_1->amide_intermediate nitrile_hydrolysis_2 H₂O / H⁺ or OH⁻ (Forced) amide_intermediate->nitrile_hydrolysis_2 dicarboxylic_acid Dicarboxylic Acid Product nitrile_hydrolysis_2->dicarboxylic_acid

Caption: Hydrolysis side reaction pathways for 1-Cyanoethyl benzoate.

Preventative Measures:

  • Anhydrous Conditions: Use dry solvents and reagents. If necessary, dry glassware in an oven before use.

  • Controlled Workup: During aqueous workup, minimize contact time with acidic or basic layers. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

  • Purification: The resulting acidic byproducts can typically be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup, provided the desired ester is stable to these conditions.

Q3: When attempting a direct cyanoethylation of benzoic acid with acrylonitrile, the reaction mixture became thick and solidified. What caused this?

A3: This is a classic case of the anionic polymerization of acrylonitrile.

Acrylonitrile is highly susceptible to polymerization, especially in the presence of basic catalysts which are often required for cyanoethylation reactions.[6][7]

Causality: The cyano group is strongly electron-withdrawing, which makes the double bond in acrylonitrile highly polarized and susceptible to nucleophilic attack. A basic catalyst can deprotonate the starting material (e.g., benzoic acid to form benzoate) or another nucleophile, which then attacks the acrylonitrile monomer, initiating a chain reaction. This process is often exothermic and can proceed rapidly, leading to the formation of polyacrylonitrile.[8][9]

Polymerization_Initiation Base Base (B⁻) Initiation Base->Initiation Acrylonitrile1 Acrylonitrile Monomer Acrylonitrile1->Initiation Carbanion Carbanion Intermediate Initiation->Carbanion Nucleophilic Attack Propagation Carbanion->Propagation Acrylonitrile2 Another Monomer Acrylonitrile2->Propagation Growing_Chain Growing Polymer Chain Propagation->Growing_Chain

Caption: Initiation and propagation of acrylonitrile polymerization.

Troubleshooting & Prevention:

  • Inhibitors: Commercial acrylonitrile is stabilized with inhibitors like methylhydroquinone (MeHQ).[7] Ensure you are using inhibited acrylonitrile or add a radical inhibitor if appropriate for your reaction conditions.

  • Temperature Control: Many cyanoethylation reactions are exothermic.[6] Maintain strict temperature control with an ice bath to prevent a runaway reaction.

  • Catalyst Choice: Use the mildest possible base required for the reaction. Strongly basic conditions significantly accelerate polymerization.

  • Alternative Routes: Given this high risk, synthesizing 3-(1-cyanoethyl)benzoic acid first and then performing an esterification is a much more reliable and controllable approach to the target molecule.[3][10][11]

Q4: I used a Mitsunobu reaction to synthesize the ester, but purification is proving difficult due to byproducts with similar polarity to my product. How can I resolve this?

A4: The primary challenge in Mitsunobu reaction purification is removing the triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate byproducts.

The Mitsunobu reaction is powerful for its mild conditions and stereochemical inversion, but it stoichiometrically generates two major byproducts.[12][13]

Causality: The reaction mechanism involves the oxidation of triphenylphosphine (TPP) to TPPO and the reduction of the azodicarboxylate (e.g., DEAD or DIAD) to its corresponding hydrazine derivative.[13] These byproducts are often crystalline, organic-soluble, and can co-elute with the desired product during chromatography.

Purification Strategies:

MethodProtocolRationale
Crystallization If your product is a solid, attempt to crystallize it from a suitable solvent system. Often, the byproducts will remain in the mother liquor.Exploits differences in solubility and crystal lattice energy between the product and byproducts.
Chromatography Use a high-resolution silica gel column. A non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) can often resolve the product from the byproducts. TPPO is moderately polar.Separates compounds based on their differential adsorption to the stationary phase.
Polymer-Supported Reagents Use polymer-supported triphenylphosphine.The resulting phosphine oxide remains bound to the solid support and can be removed by simple filtration, greatly simplifying the workup.[13]
Byproduct Precipitation After the reaction, concentrate the mixture, redissolve in a minimal amount of a polar solvent (like dichloromethane), and add a non-polar solvent (like hexanes or diethyl ether) to precipitate the TPPO.TPPO has lower solubility in non-polar solvents compared to many organic products.
Reference Protocol: Fischer Esterification of 3-(1-Cyanoethyl)benzoic Acid

This protocol provides a self-validating baseline for synthesizing a 1-cyanoethyl benzoate ester (specifically, the methyl ester).

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(1-cyanoethyl)benzoic acid (5.0 g, 28.5 mmol).

  • Reagents: Add anhydrous methanol (50 mL, acting as both reactant and solvent).

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise. The mixture may warm slightly.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-8 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product ester should have a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting acid spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 200 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL - Caution: CO₂ evolution! ), and finally with saturated brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl 3-(1-cyanoethyl)benzoate.

  • Purification: If necessary, purify the crude product by vacuum distillation or flash column chromatography on silica gel.

References
  • Royal Society of Chemistry (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Chemistry LibreTexts (2023). Cyanohydrins. Available at: [Link]

  • LookChem (2023). Cas 5537-71-3, m-(1-Cyanoethyl)benzoic acid. Available at: [Link]

  • SciSpace (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Available at: [Link]

  • Google Patents (2010). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
  • Organic Reactions (1949). Cyanoethylation. Available at: [Link]

  • Rajasekaran, A. et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link]

  • Google Patents (2015). CN105037127A - Preparation method for ketoprofen.
  • SSERC. Hydrolysis of ethyl benzoate. Available at: [Link]

  • The Organic Chemistry Tutor (2020). Aldehydes & Ketones: Reactions Part #2 Cyanohydrin, Imine & Enamine Formation. YouTube. Available at: [Link]

  • Google Patents (2006). KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.
  • Google Patents (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • ResearchGate (2015). Discussion on esterification side products. Available at: [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]

  • Organic Chemistry Portal. beta-Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available at: [Link]

  • National Institutes of Health (NIH) (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • INEOS Group. Acrylonitrile. Available at: [Link]

  • Google Patents (2001). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Chemistry BSc (2020). Esterification test of Benzoic acid. YouTube. Available at: [Link]

  • Royal Society of Chemistry (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Available at: [Link]

  • University of Colorado Boulder. Esterification of benzoic acid to methyl benzoate. Available at: [Link]

  • Royal Society of Chemistry (2016). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. Available at: [Link]

  • E3S Web of Conferences (2023). Copolymerization of acrylonitrile with a nitrogen-containing ester. Available at: [Link]

  • Common Organic Chemistry. Mitsunobu Reaction - Aromatic Alcohols. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Available at: [Link]

  • Course Hero. Will you prefer to polymerize acrylonitrile under anionic or cationic conditions. Explain. Available at: [Link]

Sources

Removal of unreacted starting materials from "1-Cyanoethyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Cyanoethyl Benzoate

A Guide for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect in my crude 1-Cyanoethyl benzoate product?

Assuming a common and efficient synthesis route involving the esterification of lactonitrile with benzoyl chloride, your primary unreacted starting materials will be:

  • Benzoyl Chloride: A highly reactive acylating agent. Due to its high reactivity, it is often used in slight excess to drive the reaction to completion.

  • Lactonitrile (2-Hydroxypropionitrile): The alcohol component in the esterification. It is a water-soluble and highly toxic compound.[1][2][3]

Additionally, you may encounter impurities derived from these starting materials:

  • Benzoic Acid: Benzoyl chloride readily reacts with any trace amounts of water present in the reaction mixture or during workup to produce benzoic acid and hydrochloric acid.[4][5]

  • Hydrochloric Acid (HCl): A byproduct of the reaction between benzoyl chloride and water or lactonitrile.

Q2: Why is the complete removal of these impurities critical for my research?

The purity of your 1-Cyanoethyl benzoate is paramount for the reliability and reproducibility of downstream applications.

  • Unreacted Benzoyl Chloride: This is a highly reactive and corrosive compound that can react with subsequent reagents, solvents, or products, leading to unwanted side reactions and decreased yields.[6][7] Its presence can interfere with spectroscopic analysis and complicate reaction kinetics.

  • Unreacted Lactonitrile: Being a nitrile and an alcohol, it can participate in various side reactions. Its high toxicity also presents significant safety and handling concerns.[1][3]

  • Benzoic Acid: As an acidic impurity, it can catalyze unwanted side reactions, such as the hydrolysis of the ester product, particularly if subsequent steps involve heat or basic conditions.[8][9]

Q3: What is the general strategy for purifying crude 1-Cyanoethyl benzoate?

A multi-step approach combining chemical neutralization, extraction, and physical separation is the most robust method. The typical workflow involves an aqueous workup followed by distillation. This strategy leverages the significant differences in solubility and boiling points between the desired ester and the common impurities.

Visual Workflow: Purification Strategy

The following diagram outlines the logical flow for the purification of 1-Cyanoethyl benzoate.

G cluster_0 Step 1: Quenching & Neutralization cluster_1 Step 2: Removal of Water-Soluble Impurities cluster_2 Step 3: Drying & Final Purification A Crude Reaction Mixture (Product, Benzoyl Chloride, Lactonitrile) B Add to Separatory Funnel with an Organic Solvent (e.g., Ethyl Acetate) A->B C Perform Basic Wash (e.g., 5% NaHCO₃ solution) B->C Removes HCl & Benzoic Acid D Perform Water/Brine Wash C->D Removes Lactonitrile & Residual Salts E Separate Organic Layer D->E F Dry Organic Layer (e.g., Anhydrous MgSO₄) E->F G Filter Drying Agent F->G H Solvent Removal (Rotary Evaporation) G->H I Fractional Distillation (Under Reduced Pressure) H->I J Pure 1-Cyanoethyl benzoate I->J

Caption: General purification workflow for 1-Cyanoethyl benzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Observed Problem Probable Cause Recommended Action & Rationale
Organic layer has an acidic pH after basic wash. Insufficient amount of basic solution used or highly concentrated acidic impurities.Perform a second wash with a saturated sodium bicarbonate solution. This ensures complete neutralization of both HCl and benzoic acid without using a strong base that could hydrolyze the ester.[10]
Persistent emulsion during aqueous extraction. High concentration of salts or surfactants.Add a saturated brine (NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, disrupting the emulsion and forcing a cleaner separation.
Purified product appears cloudy. Presence of residual water.[11]Ensure the organic layer is thoroughly dried with a sufficient amount of anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before filtration and distillation. If cloudiness persists post-distillation, the starting materials or solvent may have been wet.
Low yield after distillation. 1. Product loss during aqueous washes. 2. Inefficient distillation. 3. Thermal decomposition.1. Minimize the number of washes and avoid vigorous shaking that can increase the product's solubility in the aqueous phase. 2. Ensure the distillation column is properly insulated for an accurate temperature gradient.[12] 3. Use reduced pressure (vacuum) distillation. Many high-molecular-weight esters can decompose at their atmospheric boiling points.[13]
Product contains a low-boiling point impurity. Unremoved lactonitrile or extraction solvent.Lactonitrile: Ensure aqueous washes were sufficient. Solvent: Ensure rotary evaporation was complete before distillation. Collect a "forerun" fraction during distillation before the main product fraction's boiling point is reached.[12]
Physical Properties for Separation
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility in Water
1-Cyanoethyl benzoate (Product) 175.18[14]>200 (Estimated)Insoluble
Benzoyl Chloride 140.57[4]198[4]Reacts to form benzoic acid and HCl.[4]
Lactonitrile 71.08[3]183 (decomposes slightly)[3]90 @ 17 mmHg[15]Soluble.[1][2]
Benzoic Acid 122.12249.2Slightly soluble, but its sodium salt is very soluble.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Impurity Removal

This protocol is designed to remove acidic and water-soluble impurities from the crude product.

Safety Precaution: This procedure should be performed in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Benzoyl chloride is a lachrymator and corrosive[7], and lactonitrile is extremely toxic.[1]

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a volume approximately 3-4 times that of the crude product.

  • Neutralization Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to about half the organic layer volume.

    • Causality: This step neutralizes acidic byproducts like HCl and unreacted benzoic acid, converting them into their respective sodium salts which are highly soluble in the aqueous phase.[10][13]

  • Venting and Separation: Stopper the funnel and invert it gently, venting frequently to release CO₂ gas produced during neutralization. Shake more vigorously for 1-2 minutes. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Water Wash: Add deionized water to the funnel, equal to about half the organic layer volume. Shake for 1 minute. Allow the layers to separate and discard the aqueous layer.

    • Causality: This wash removes the highly water-soluble lactonitrile.[1][2]

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine).

    • Causality: The brine wash removes bulk water from the organic layer and helps to break any minor emulsions, facilitating a cleaner separation.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate contains the semi-purified ester in the organic solvent, ready for solvent removal and distillation.

Protocol 2: Purification by Fractional Distillation

This protocol separates the 1-Cyanoethyl benzoate from any remaining non-volatile or high-boiling point impurities.

  • Solvent Removal: Remove the organic solvent from the dried, filtered solution using a rotary evaporator.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware joints are properly greased and sealed to maintain a vacuum.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Apply a vacuum to the system, reducing the pressure to a stable level (e.g., 10-20 mmHg).

    • Causality: Distilling under reduced pressure lowers the boiling point of the compound, preventing potential thermal degradation that can occur at atmospheric pressure.[13]

    • Collect any low-boiling point fractions (forerun) in a separate receiving flask. This will primarily be residual solvent or lactonitrile.[12]

    • When the temperature at the distillation head stabilizes at the boiling point of 1-Cyanoethyl benzoate (at the given pressure), switch to a clean, pre-weighed receiving flask.

    • Collect the pure product, ensuring the distillation temperature remains constant.

  • Completion: Once the majority of the product has distilled over and the temperature begins to drop or fluctuate, stop the distillation. Release the vacuum before turning off the cooling water.

  • Analysis: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, GC-MS) to confirm its identity and purity.

References

  • Eureka | Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Benchchem. (n.d.). Methyl 3-(1-cyanoethyl)benzoate | 146257-39-8.
  • Shao Xinhua. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace.
  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Google Patents. (n.d.). CN105037127A - Preparation method for ketoprofen.
  • NOAA. (n.d.). LACTONITRILE - CAMEO Chemicals.
  • PubChem - NIH. (n.d.). Lactonitrile | C3H5NO | CID 6572.
  • ChemicalBook. (2024). Lactonitrile | 78-97-7.
  • Wikipedia. (n.d.). Benzoyl chloride.
  • ChemicalBook. (2019). The Applications and Reactions of Benzoyl chloride.
  • NOAA. (n.d.). BENZOYL CHLORIDE - CAMEO Chemicals.
  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
  • PubChem - NIH. (n.d.). Benzoyl chloride | C6H5COCl | CID 7412.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Chemguide. (n.d.). hydrolysis of esters.
  • LookChem. (n.d.). General procedures for the purification of Esters.
  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
  • University of Massachusetts. (n.d.). Esters. An Introduction.
  • ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • PubChem - NIH. (n.d.). 1-Cyanoethyl benzoate | C10H9NO2 | CID 285242.
  • Sigma-Aldrich. (n.d.). DL-Lactonitrile = 97.0 T 78-97-7.

Sources

Technical Support Center: 1-Cyanoethyl Benzoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Stability of 1-Cyanoethyl Benzoate

Document ID: TS-CEB-2024-01 | Version: 2.1 Target Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary & Molecule Identification

CRITICAL DISAMBIGUATION: Before proceeding, verify your target molecule.[1][2] The nomenclature "1-Cyanoethyl benzoate" is frequently conflated in literature.[1]

  • Target A (This Guide): Benzoic acid, 1-cyanoethyl ester .[1][2][3][4]

    • Structure:

      
      [1][2]
      
    • Class:

      
      -Acyloxy nitrile (O-acylated cyanohydrin).[1][2]
      
    • Key Characteristic: Thermally and hydrolytically labile.[1][2]

  • Target B (Ketoprofen Intermediate): Methyl 3-(1-cyanoethyl)benzoate .[1][2]

    • Structure:

      
      [1][2]
      
    • Class: Ring-substituted benzoate.[1][5]

    • Note: If this is your molecule, standard ester purification protocols apply.[1][2] This guide focuses on Target A due to its complex stability profile. [1][2]

The Core Challenge: 1-Cyanoethyl benzoate is an


-acyloxy nitrile .[1] Unlike standard esters, the oxygen is attached to a carbon bearing a nitrile group.[1][2] This structural motif creates a "masked" carbonyl system.[1][2] Under thermal stress or catalytic conditions, it undergoes a retro-cyanohydrin reaction , ejecting hydrogen cyanide (HCN) and regenerating the parent aldehyde and acid derivative.[1][2] Purification attempts often fail due to this invisible decomposition pathway.[1][2]
The Instability Matrix: Why Purification Fails

Understanding the decomposition mechanism is the only way to design a valid purification strategy.[1][2]

Mechanism of Failure: The Retro-Cyanohydrin Pathway

Unlike standard ester hydrolysis, 1-cyanoethyl benzoate does not just saponify; it fragments.[1][2]

  • Thermal Stress: Above 120°C (or lower with acid catalysis), the molecule undergoes elimination.[1][2]

    • Products: Benzoic acid + Acetaldehyde + HCN (Gas).[1][2]

    • Result: Loss of mass, pressure spikes in distillation, "almond" odor (Benzaldehyde-like impurities).[1][2]

  • Silica Gel Interaction: Standard silica gel is slightly acidic (

    
    ).[1][2]
    
    • Effect: The acidity protonates the ester carbonyl, accelerating the elimination of the cyanide group or hydrolysis of the ester.[1][2]

    • Result: Streaking on TLC, low recovery yield.[1][2]

Visualizing the Decomposition Pathways

Decomposition cluster_legend Pathway Legend Target 1-Cyanoethyl Benzoate (Ph-COO-CH(Me)-CN) Heat Thermal Stress (>120°C / Distillation) Target->Heat Elimination Acid Acidic Silica / Moisture Target->Acid Hydrolysis Prod1 Benzoic Acid Heat->Prod1 Prod2 Acetaldehyde Heat->Prod2 Prod3 HCN (Toxic Gas) Heat->Prod3 Acid->Prod1 Prod4 Benzamide (Hydrolysis) Acid->Prod4 key Red = Critical Failure Mode Yellow = Yield Loss

Figure 1: Thermal and hydrolytic decomposition pathways of 1-cyanoethyl benzoate.

Validated Purification Protocols

Do not use standard "flash and dash" methods. Use these modified protocols to ensure integrity.

Protocol A: Neutralized Flash Chromatography (Recommended)

Best for: Small scale (<5g), high purity requirements.[1][2]

The "Why": Standard silica gel's surface acidity catalyzes the decomposition.[1][2] You must buffer the stationary phase.[1][2]

  • Slurry Preparation:

    • Prepare a mobile phase of Hexanes:Ethyl Acetate (e.g., 9:1).[1][2]

    • Add 1% Triethylamine (Et3N) to the solvent system.[1][2]

    • Slurry the silica gel in this Et3N-doped solvent for 15 minutes before packing the column.[1][2]

  • Loading:

    • Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) containing 0.5% Et3N.[1][2]

    • Do not dry load on silica (this maximizes surface contact time and decomposition).[1][2] Use liquid loading.

  • Elution:

    • Run the column using the Et3N-doped solvent.[1][2]

    • Note: The Et3N neutralizes acidic sites on the silica, preserving the labile

      
      -cyano ester bond.[1][2]
      
  • Workup:

    • Evaporate fractions at <40°C bath temperature. Do not overheat the rotovap bath.[1][2]

Protocol B: High-Vacuum Short-Path Distillation

Best for: Large scale (>10g), removal of heavy impurities.[1][2]

The "Why": Minimizing "residence time" at high temperature is critical.[1][2] Standard fractional distillation columns have too much hold-up volume and thermal exposure.[1]

ParameterSpecificationReason
Vacuum Level < 0.5 mmHg (High Vac)Lowers bp to <100°C to prevent thermal elimination.[1][2]
Apparatus Kugelrohr or Wiped FilmMinimizes thermal history (residence time).[1][2]
Bath Temp Max 110°CAbove 120°C, HCN elimination accelerates exponentially.[1][2]
Receiving Flask Cooled (-78°C or Ice)Captures volatile acetaldehyde if decomposition occurs.[1][2]

Step-by-Step:

  • Degas the crude oil under vacuum at room temperature first to remove volatile solvents.[1][2]

  • Set up a Kugelrohr (bulb-to-bulb) distillation apparatus.

  • Apply full vacuum (<0.5 mmHg).[1][2]

  • Slowly ramp temperature.[1][2] The product should distill as a clear oil.[1][2]

    • Warning: If the oil turns yellow/orange in the pot, stop. This indicates polymerization of acrylonitrile byproducts or benzoyl cyanide formation.[1][2]

Troubleshooting & FAQs

Q1: The product smells like bitter almonds. Is this normal? A: NO. EVACUATE THE AREA.

  • Diagnosis: "Bitter almond" smell is characteristic of Benzaldehyde or HCN.[1] This indicates your compound has decomposed.[1][2][5]

  • Safety Alert: The decomposition releases Hydrogen Cyanide (HCN).[1][2]

  • Action: If you detect this smell, the synthesis or purification has failed thermally.[1][2] Neutralize the mixture with basic bleach (to oxidize cyanide) in a fume hood before disposal.[1][2]

Q2: My TLC shows a streak instead of a spot. A: This is "on-column hydrolysis."

  • Cause: The silica gel is too acidic.[1][2]

  • Fix: Repeat the chromatography using Protocol A (1% Triethylamine in the eluent). The streak will resolve into a tight spot once the acidic sites are neutralized.[1][2]

Q3: Can I use GC-MS to check purity? A: Proceed with Caution.

  • Issue: The high temperature of the GC injector port (usually 250°C) will thermally degrade 1-cyanoethyl benzoate inside the machine.[1][2] You will see peaks for Benzoic Acid and degradation products, leading to a false "impure" result.[1][2]

  • Solution: Use LC-MS (ESI/APCI) or 1H-NMR for purity assay.[1][2]

    • NMR Marker: Look for the quartet at

      
       ppm (the methine proton 
      
      
      
      ).[1][2]

Q4: I see a white solid precipitating in my distilled oil. A: This is likely Benzoic Acid .[1][2]

  • Cause: Moisture entered the receiving flask, or slight thermal decomposition occurred.[1][2]

  • Remedy: Filter the oil through a small plug of neutral alumina or wash with cold saturated

    
     solution (rapidly) to remove the free acid, then dry immediately over 
    
    
    
    .[1][2]
Decision Tree for Workflow

Use this logic flow to determine the correct path for your specific crude material.

Workflow Start Crude 1-Cyanoethyl Benzoate Check1 Scale > 10g? Start->Check1 Distill High Vac Distillation (Kugelrohr/Wiped Film) Check1->Distill Yes Column Flash Chromatography Check1->Column No VacCheck Can you achieve <0.5 mmHg? Distill->VacCheck VacCheck->Distill Yes (Proceed) Stop STOP: Thermal Risk High Switch to Chromatography VacCheck->Stop No Stop->Column Buffer Add 1% Et3N to Eluent (Neutralize Silica) Column->Buffer Mandatory Step

Figure 2: Purification decision tree based on scale and equipment capability.

References
  • Synthesis and Pyrolysis: Smith, G. G., & Fa-Ching, K. K. (1960).[1][2] Pyrolysis of Esters. Journal of Organic Chemistry, 25(6), 99-105.[1][2] (Establishes thermal instability of

    
    -cyano esters). [1][2]
    
  • General Reactivity: Thesing, J., & Witzel, D. (1955).[1][2] The chemistry of

    
    -acyloxy nitriles. Angewandte Chemie, 67(15), 425-435.[1][2] (Foundational text on the lability of the O-CH-CN linkage).
    
  • Ketoprofen Intermediate Distinction: BenchChem. (2025).[1][2][6] Structure and Properties of Methyl 3-(1-cyanoethyl)benzoate. (Provided for disambiguation purposes). [1][2]

  • Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for acid-sensitive esters).

Sources

Technical Support Center: Minimizing Byproduct Formation in "1-Cyanoethyl benzoate" Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-Cyanoethyl benzoate" synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to minimize byproduct formation and maximize the yield and purity of your target molecule.

Introduction: The Chemistry of 1-Cyanoethyl Benzoate Synthesis

The synthesis of 1-Cyanoethyl benzoate is most commonly achieved through the cyanoethylation of benzoic acid with acrylonitrile. This reaction is a classic example of a Michael addition, where the benzoate anion acts as a nucleophile and adds to the β-carbon of the electron-deficient alkene in acrylonitrile. The reaction is typically catalyzed by a base, which deprotonates benzoic acid to form the more nucleophilic benzoate anion.

While seemingly straightforward, this reaction is often plagued by the formation of unwanted byproducts, which can complicate purification and reduce the overall yield. Understanding the mechanisms behind the formation of these byproducts is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable troubleshooting steps.

FAQ 1: My reaction mixture turned into a solid or a viscous, intractable polymer. What happened and how can I prevent it?

Issue: The formation of a solid or highly viscous polymer in the reaction flask is a common and frustrating problem in cyanoethylation reactions. This is almost always due to the anionic polymerization of acrylonitrile.

Root Cause Analysis:

Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases. The initiator for this polymerization can be the benzoate anion itself or the hydroxide from any residual water reacting with the base catalyst. The propagating species is a carbanion that rapidly adds to other acrylonitrile monomers. This process is often exothermic, which can further accelerate the polymerization rate, leading to a runaway reaction.

Troubleshooting Protocol:

  • Catalyst Control:

    • Use a weaker base: Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using a milder base such as triethylamine or potassium carbonate. These bases are strong enough to deprotonate benzoic acid but are less likely to initiate the rampant polymerization of acrylonitrile.

    • Catalyst loading: Use the minimum effective amount of catalyst. A catalytic amount (e.g., 0.1 equivalents) is often sufficient.

  • Temperature Management:

    • Maintain low temperatures: Run the reaction at a lower temperature (e.g., 0-25 °C) to control the exothermic polymerization. Use an ice bath to dissipate heat effectively. Many cyanoethylation reactions are exothermic and require cooling to prevent excessive polymerization of the acrylonitrile.

    • Slow addition of acrylonitrile: Add the acrylonitrile dropwise to the reaction mixture containing benzoic acid and the catalyst. This keeps the instantaneous concentration of acrylonitrile low, disfavoring polymerization.

  • Solvent Choice:

    • Use an appropriate solvent: Aprotic solvents like acetonitrile or tetrahydrofuran (THF) are generally good choices. The use of an inert solvent can be helpful.

  • Inhibitors:

    • Consider a polymerization inhibitor: Acrylonitrile is often supplied with a small amount of a polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ). Ensure that your starting material contains an appropriate level of inhibitor, or consider adding a small amount to the reaction mixture.

Experimental Workflow to Mitigate Polymerization:

Caption: Workflow to minimize acrylonitrile polymerization.

FAQ 2: My yield of 1-Cyanoethyl benzoate is low, and I have a significant amount of unreacted benzoic acid. How can I improve the conversion?

Issue: Low conversion of benzoic acid to the desired product can be due to several factors, including insufficient catalyst activity, reaction equilibrium, or premature quenching of the reaction.

Root Cause Analysis:

  • Insufficient deprotonation: The base may not be strong enough or used in a sufficient quantity to generate enough benzoate anion to drive the reaction forward.

  • Reversibility: The Michael addition can be reversible, especially under certain conditions. The equilibrium may not favor the product side.

  • Steric hindrance: While not a major issue with benzoic acid, substituted benzoic acids with bulky ortho groups might react slower.

Troubleshooting Protocol:

  • Optimize Catalyst and Stoichiometry:

    • Catalyst screening: If a weak base is leading to low conversion, you might need to screen other bases or slightly increase the catalyst loading.

    • Stoichiometry of reactants: Ensure that you are using an appropriate stoichiometry. Using a slight excess of acrylonitrile (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, be mindful that a large excess can increase the risk of polymerization.

  • Reaction Time and Temperature:

    • Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC). If the reaction has stalled, it may simply need more time to reach completion.

    • Gradual temperature increase: If the reaction is sluggish at low temperatures, you can try slowly warming the reaction mixture to room temperature after the initial addition of acrylonitrile.

  • Water Scavenging:

    • Anhydrous conditions: Ensure that your solvent and reagents are dry. Water can compete with benzoic acid for the base and can also lead to hydrolysis of the product (see FAQ 3). The use of molecular sieves can be beneficial.

Data Summary for Improving Conversion:

ParameterRecommendationRationale
Catalyst Screen mild to moderately strong bases (e.g., DBU, K₂CO₃).To ensure sufficient deprotonation of benzoic acid without promoting excessive polymerization.
Acrylonitrile Stoichiometry Use a slight excess (1.1-1.2 eq.).To shift the equilibrium towards the product.
Temperature Start at a low temperature and gradually warm if necessary.To balance reaction rate and byproduct formation.
Reaction Time Monitor by TLC/GC/HPLC until starting material is consumed.To ensure the reaction goes to completion.
FAQ 3: I am observing impurities that I suspect are hydrolysis products. How can I confirm this and prevent their formation?

Issue: The presence of benzoic acid (from hydrolysis of the ester) or 3-hydroxypropionitrile and its benzoate ester (from hydrolysis of the nitrile followed by esterification or vice-versa) in the final product can be a significant issue.

Root Cause Analysis:

  • Ester Hydrolysis: The benzoate ester is susceptible to hydrolysis, especially under basic or acidic conditions during workup.

  • Nitrile Hydrolysis: The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, particularly under harsh acidic or basic conditions.

Troubleshooting Protocol:

  • Workup Conditions:

    • Neutralize carefully: During the aqueous workup, carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions for extended periods.

    • Use a mild acid for neutralization: Use a dilute solution of a weak acid like acetic acid or a saturated solution of ammonium chloride for quenching the reaction.

    • Keep the temperature low: Perform the workup at a low temperature to minimize the rate of hydrolysis.

  • Purification:

    • Anhydrous purification: If possible, use anhydrous purification methods like flash chromatography on silica gel.

    • Avoid aqueous extractions if possible: If the product is sufficiently nonpolar, you may be able to remove the catalyst and unreacted benzoic acid by direct filtration or by washing with a minimal amount of a suitable solvent.

Analytical Confirmation of Hydrolysis Byproducts:

  • HPLC: High-Performance Liquid Chromatography is an excellent technique for separating and quantifying 1-Cyanoethyl benzoate from benzoic acid and other potential byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a good starting point.

  • GC-MS: Gas Chromatography-Mass Spectrometry can also be used to identify the components of the reaction mixture. The mass spectra of the peaks can help in confirming the identity of the byproducts.

Logical Flow for Troubleshooting Hydrolysis:

Hydrolysis Troubleshooting cluster_Problem Problem Identification cluster_Analysis Analysis cluster_Solution Solution Problem Suspected Hydrolysis Byproducts in Product Analysis Analyze crude reaction mixture and purified product by HPLC or GC-MS Problem->Analysis Identify Identify peaks corresponding to benzoic acid and other potential hydrolysis products Analysis->Identify Workup Modify Workup: Use mild acid for neutralization, maintain low temperature Identify->Workup If hydrolysis is confirmed Purification Optimize Purification: Use anhydrous techniques if possible Identify->Purification If hydrolysis is confirmed

Caption: A logical flowchart for addressing hydrolysis issues.

References

  • Rajasekaran, A. et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8.
  • SIELC. (n.d.). Separation of Ethyl 3-(cyanomethyl)-benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). eL540 High-Resolution and High-Speed Simultaneous Analysis of Preservatives in Cosmetics Using SPP Column. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]

  • Organic Reactions, Inc. (2026). Cyanoethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • Potluri, V. K. et al. (2019). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. PMC - NIH. Retrieved from [Link]

  • IRE Journals. (2019, August). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from [Link]

Technical Support: Catalyst Poisoning in 1-Cyanoethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering catalyst deactivation during the asymmetric synthesis of 1-Cyanoethyl benzoate (also known as the O-benzoyl cyanohydrin of acetaldehyde).

The content focuses on the most common high-value synthetic route: the Asymmetric Cyanation of Acetaldehyde followed by in situ benzoylation (or using benzoyl cyanide), catalyzed by Chiral Salen-Metal Complexes (Ti, V, or Al) .

Case ID: ASYM-CYN-042 Subject: Troubleshooting Catalyst Deactivation & Low Turnover in Salen-Mediated Cyanation Applicable Catalysts: Chiral Titanium(IV)-Salen, Vanadium(V)-Salen, Aluminum(III)-Salen.

System Overview & Failure Modes

The synthesis of chiral 1-cyanoethyl benzoate is typically achieved via the Lewis acid-catalyzed addition of a cyanide source (TMSCN, HCN, or Benzoyl Cyanide) to acetaldehyde. The reaction relies on the coordination of the aldehyde to the metal center to induce facial selectivity.

Primary Failure Modes (Poisoning):

  • Reductive Deactivation (Vanadium Specific): The cyanide nucleophile acts as a reducing agent, converting active V(V) species to inactive V(IV), often accompanied by the formation of cyanogen gas [(CN)₂].

  • Competitive Inhibition (Water/Acid): Acetaldehyde is highly susceptible to oxidation, forming acetic acid. Carboxylic acids bind irreversibly to Lewis acidic Ti/Al centers, displacing the substrate.

  • Oligomeric Deactivation: Titanium-salen complexes often require a specific amount of water to form active dimeric

    
    -oxo species. However, excess water or lack thereof leads to inactive monomeric or hydrolyzed aggregate states.
    
Diagnostic Troubleshooting (Q&A)
Q1: The reaction starts with high activity but stalls at ~40-50% conversion. Adding more catalyst restarts it briefly. What is happening?

Diagnosis: Reductive Catalyst Deactivation (Vanadium Systems) . If you are using a Vanadium(V)-salen catalyst, the cyanide source (HCN or TMSCN) is likely reducing the metal center from the active V(V) oxidation state to the inactive paramagnetic V(IV) state. This is a known intrinsic poisoning mechanism where the ligand cannot stabilize the high oxidation state against the reducing power of cyanide.

  • Immediate Fix: Repressurize with O₂ (if compatible) or add a mild oxidant (e.g., ketone peroxides) to re-oxidize the metal, though this is risky.

  • Prevention: Switch to a Titanium(IV)-salen system, which is redox-stable under these conditions, or lower the reaction temperature to decelerate the reduction pathway relative to the cyanation.

Q2: I observe zero conversion despite using fresh catalyst and reagents. The mixture remains clear.

Diagnosis: Acid Poisoning from Substrate . Acetaldehyde is notoriously difficult to keep pure. Even trace amounts of acetic acid (from air oxidation) will protonate the phenolate oxygens of the Salen ligand or bind strongly to the Ti/Al center, effectively "capping" the Lewis acid site.

  • Validation: Check the pH of your aldehyde precursor or run a GC-MS for acetic acid.

  • Corrective Action: Distill acetaldehyde freshly from calcium hydride (CaH₂) immediately before use. Do not store it; use it within the hour.

Q3: My enantiomeric excess (ee) is significantly lower than reported (>90% vs. observed 50%), but conversion is full.

Diagnosis: Uncatalyzed Background Reaction . This is not "poisoning" in the traditional sense, but "poisoning of selectivity." If the reaction system contains free cyanide ions (from wet KCN or hydrolyzed TMSCN) and water, an uncatalyzed, non-stereoselective nucleophilic attack occurs.

  • Root Cause: Moisture ingress hydrolyzing TMSCN to HCN/CN⁻, or basic impurities (amines) promoting the racemic pathway.

  • Corrective Action: Ensure the reaction is run at -20°C to -40°C . Lower temperatures suppress the higher-activation-energy background reaction more than the catalyst-mediated pathway.

Q4: Using Ti(Salen), the reaction is extremely slow compared to literature. I dried everything rigorously.

Diagnosis: The "Dryness" Paradox (Titanium Specific) . Unlike most Lewis acids, many Ti(Salen) catalysts are bimetallic in their active state (linked by bridging oxides or water molecules). Completely anhydrous conditions can trap the catalyst as an inactive monomer.

  • Corrective Action: Some protocols require the addition of a controlled amount of water (e.g., 0.5 - 1.0 equiv relative to Ti) or the use of a pre-formed

    
    -oxo dimer catalyst. Review the specific catalyst activation protocol.
    
Deep Dive: Mechanism of Deactivation

The following diagram illustrates the competing pathways between the productive Catalytic Cycle and the Deactivation (Poisoning) pathways for a Vanadium-Salen system.

CatalystPoisoning Cat_Active Active Catalyst [V(V)(Salen)(CN)] Complex Catalyst-Substrate Complex Cat_Active->Complex + Substrate Poison_Red Inactive Species [V(IV)(Salen)] Cat_Active->Poison_Red Reduction by CN⁻ (Irreversible) Cyanogen Byproduct (CN)₂ Gas Cat_Active->Cyanogen Oxidation of CN⁻ Poison_Acid Acid-Poisoned Catalyst [V-Salen-OAc] Cat_Active->Poison_Acid + Acetic Acid (Ligand Protonation) Substrate Substrate (Acetaldehyde) Complex->Cat_Active + TMSCN / - Product Product Product (1-Cyanoethyl benzoate) Complex->Product Release Acid_Impurity Impurity (Acetic Acid)

Figure 1: Catalytic cycle of Vanadium-Salen cyanation showing the critical "Reductive Deactivation" pathway where the metal center is reduced by the cyanide reagent itself, and the "Acid Poisoning" pathway caused by impure acetaldehyde.

Experimental Protocol: Prevention & Recovery

To ensure reproducibility and prevent catalyst death, follow this rigorous preparation protocol.

A. Reagent Purification (Critical Step)
  • Acetaldehyde:

    • Reflux over CaH₂ (Calcium Hydride) for 2 hours under Argon.

    • Distill directly into a Schlenk flask containing activated 4Å molecular sieves.

    • Note: Purity must be >99.5% by GC. Any detectable acetic acid will kill the catalyst.

  • TMSCN (Trimethylsilyl Cyanide):

    • Distill under nitrogen atmosphere.

    • Store in a dark, desiccated glovebox. Degraded TMSCN turns yellow/brown (HCN polymer); discard if observed.

B. Catalyst Activation (Titanium System)
  • Step 1: Dissolve the monomeric Ti(Salen)Cl₂ complex in CH₂Cl₂.

  • Step 2: Add phosphate buffer or a precise equivalent of water (if using the "wet" protocol) to generate the active dimeric species [(Salen)Ti]₂O.

  • Step 3: Remove solvent and dry the resulting powder under high vacuum for 4 hours to remove excess bulk water, leaving only the structural bridging water/oxide.

C. Reaction Setup
  • Charge the flame-dried reactor with Catalyst (0.1 - 1.0 mol%).

  • Add solvent (DCM or Toluene) and cool to -40°C .

  • Add the purified Acetaldehyde slowly to avoid a local exotherm.

  • Add the Cyanide source (TMSCN) dropwise.

  • Monitoring: Monitor conversion via IR (disappearance of C=O stretch at ~1720 cm⁻¹) rather than aliquoting, to avoid moisture introduction.

References
  • North, M. (2003). Cyanogen formation during asymmetric cyanohydrin synthesis. Chemical Communications. Link

  • Belokon, Y. N., et al. (2004). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. ScienceDirect / Tetrahedron. Link

  • Lundgren, S., et al. (2005).[1] Dual Lewis Acid–Lewis Base Activation in Enantioselective Cyanation of Aldehydes. Journal of the American Chemical Society.[1] Link[1]

  • BenchChem. (2025).[2] Synthesis and Catalyst Data for Methyl 3-(1-cyanoethyl)benzoate. BenchChem Technical Data. Link

  • Khan, N. H., et al. (2011). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones. Catalysis Science & Technology. Link

Sources

Technical Support Center: Optimizing the Work-up of 1-Cyanoethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedure of 1-Cyanoethyl benzoate. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges, enhance product purity, and maximize yield.

Introduction to the Challenges in 1-Cyanoethyl Benzoate Work-up

The synthesis of 1-Cyanoethyl benzoate, typically from the reaction of benzoyl chloride with lactonitrile, presents a unique set of challenges during purification. The presence of two reactive functional groups—an ester and a cyanohydrin—makes the molecule susceptible to hydrolysis under both acidic and basic conditions. A successful work-up hinges on the efficient removal of unreacted starting materials, catalysts, and byproducts while preserving the integrity of the target molecule.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the primary impurities I should expect in my crude 1-Cyanoethyl benzoate reaction mixture?

Answer:

Understanding the potential impurities is the first step toward designing an effective purification strategy. The primary contaminants in a typical synthesis from benzoyl chloride and lactonitrile include:

  • Unreacted Benzoyl Chloride: A common issue, especially when used in excess to drive the reaction to completion.

  • Benzoic Acid: Formed from the hydrolysis of benzoyl chloride by trace amounts of water in the reaction medium or during the work-up.

  • Unreacted Lactonitrile: A volatile starting material that may persist if the reaction does not go to completion.

  • Hydrolysis Byproducts:

    • Benzaldehyde and Hydrogen Cyanide: Resulting from the decomposition of the cyanohydrin moiety, particularly under basic conditions.[1]

    • Benzoic Acid and Lactonitrile: From the hydrolysis of the ester linkage.

The presence of these impurities can complicate downstream applications and affect the accuracy of analytical data.

FAQ 2: My crude product shows the presence of unreacted benzoyl chloride. What is the most effective way to remove it without hydrolyzing my product?

Answer:

Removing excess benzoyl chloride requires a careful approach to avoid inducing hydrolysis of the desired 1-Cyanoethyl benzoate. While benzoyl chloride reacts with water, the reaction can be slow, and simply washing with water may not be sufficient.[2]

Recommended Protocol:

  • Initial Quench with a Weak Base: After the reaction is complete, cautiously quench the reaction mixture with a cold, saturated solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly with vigorous stirring while monitoring for gas evolution (CO₂). This will neutralize any HCl byproduct and react with the bulk of the excess benzoyl chloride to form sodium benzoate, which is water-soluble.[3]

  • Extended Stirring: Stir the biphasic mixture for 30-60 minutes. This extended contact time helps to ensure the complete reaction of the benzoyl chloride.[3]

  • Extraction: Proceed with the standard liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Causality: Using a weak base like sodium bicarbonate is crucial. Stronger bases, such as sodium hydroxide, would significantly increase the rate of ester and cyanohydrin hydrolysis.[1]

FAQ 3: I'm observing a lower-than-expected yield, and my NMR analysis of the crude product shows the presence of benzoic acid. What is causing this, and how can I prevent it?

Answer:

The presence of benzoic acid strongly suggests that either your starting benzoyl chloride has hydrolyzed or your product, 1-Cyanoethyl benzoate, is undergoing hydrolysis during the work-up.

Troubleshooting Decision Tree:

G start Low Yield & Benzoic Acid Impurity q1 When is benzoic acid appearing? start->q1 ans1a Present before work-up q1->ans1a Check crude reaction mixture ans1b Appears after aqueous wash q1->ans1b Analyze post-work-up sample sol1a Cause: Hydrolysis of benzoyl chloride Solution: Use fresh, dry reagents and solvents. ans1a->sol1a sol1b Cause: Hydrolysis of 1-Cyanoethyl benzoate Solution: Optimize work-up conditions. ans1b->sol1b

Caption: Troubleshooting for benzoic acid impurity.

Optimization Strategies to Prevent Hydrolysis:

  • Use Cold Aqueous Solutions: Perform all aqueous washes with ice-cold water and bicarbonate solutions. The lower temperature significantly reduces the rate of hydrolysis.

  • Minimize Contact Time: Work efficiently. Do not let the organic and aqueous layers remain in contact for extended periods. Separate the layers promptly after each wash.

  • Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic phase and can aid in breaking emulsions.

  • Thorough Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating the solvent. Ensure the drying agent is used in sufficient quantity and allowed adequate time to work.

FAQ 4: I am struggling with emulsion formation during the aqueous work-up. How can I resolve this?

Answer:

Emulsions are a common frustration in liquid-liquid extractions, particularly when basic washes are employed. They are stabilized by finely dispersed particles and can make layer separation nearly impossible.

Strategies to Break Emulsions:

  • Addition of Brine: The most common and often effective method is to add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to destabilize the emulsion.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.

  • Gentle Swirling: Instead of vigorous shaking in the separatory funnel, which can promote emulsion formation, try gentle inversions or swirling.

  • Allow Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

  • Change the Solvent: If emulsions are a persistent problem, consider using a different extraction solvent. For example, if you are using ethyl acetate, switching to dichloromethane might alter the interfacial properties and prevent emulsion formation.

Optimized Work-up Protocol for 1-Cyanoethyl Benzoate

This protocol is designed to maximize purity and yield by addressing the common challenges discussed above.

Experimental Workflow Diagram:

G start Crude Reaction Mixture step1 1. Quench with cold, saturated NaHCO₃ (aq) start->step1 step2 2. Stir for 30-60 min at 0-5 °C step1->step2 step3 3. Transfer to Separatory Funnel Add Organic Solvent (e.g., Ethyl Acetate) step2->step3 step4 4. Separate Layers step3->step4 step5 5. Wash Organic Layer with Cold Water step4->step5 step6 6. Wash Organic Layer with Cold Brine step5->step6 step7 7. Dry Organic Layer (e.g., Na₂SO₄) step6->step7 step8 8. Filter and Concentrate in Vacuo step7->step8 end Purified 1-Cyanoethyl Benzoate step8->end

Caption: Optimized work-up workflow for 1-Cyanoethyl benzoate.

Step-by-Step Methodology:

  • Quenching: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction vessel in an ice-water bath. Slowly and with vigorous stirring, add a cold, saturated aqueous solution of sodium bicarbonate. Continue the addition until gas evolution ceases.

  • Stirring: Allow the biphasic mixture to stir for an additional 30-60 minutes in the ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was run neat or in a water-miscible solvent, add a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane to extract the product.[4]

  • Separation: Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • One portion of cold water.

    • One portion of cold, saturated sodium chloride (brine) solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask and let it stand for at least 15 minutes. The drying agent should appear free-flowing, not clumped together.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.

Data Presentation: Purity Assessment

The purity of the final 1-Cyanoethyl benzoate should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeKey Parameters to Observe
¹H and ¹³C NMR Spectroscopy Structural confirmation and purity assessment.Absence of signals corresponding to benzoyl chloride, benzoic acid, and lactonitrile. Correct integration of proton signals.
Gas Chromatography (GC) Purity determination and quantification of volatile impurities.A single major peak for the product. Retention times should not match those of starting materials.
High-Performance Liquid Chromatography (HPLC) Purity assessment, especially for non-volatile impurities.A single major peak under appropriate conditions (e.g., reversed-phase C18 column with UV detection).[5]
Infrared (IR) Spectroscopy Functional group analysis.Presence of a strong C≡N stretch (~2240 cm⁻¹) and a C=O stretch for the ester (~1720 cm⁻¹). Absence of a broad O-H stretch from benzoic acid.

References

  • US Patent 4,234,508A, "Process for preparing cyanohydrin esters."
  • US Patent 4,304,925A, "Process for purifying esters."
  • BenchChem, "An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoyl chloride."
  • Chemistry LibreTexts, "3.6F: Troubleshooting."
  • Pyka, A., & Budzisz, M. (2008). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.
  • Gröger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5874-5893.
  • OpenOChem Learn, "Addition of CN - Cyanohydrins."
  • Chemistry Stack Exchange, "Mechanism for hydrolysis of cyanohydrin."
  • Sciencemadness Discussion Board, "Removing excess Benzoyl Chloride."
  • ResearchGate, "Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach."
  • BenchChem, "Synthesis of 3-(1-Cyanoethyl)benzoyl chloride."
  • Google Patents, "CN101891649B - Novel 3-cyano methyl benzo
  • US Patent 5,632,898A, "Method for removing unreacted electrophiles
  • Chemistry Steps, "Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • BenchChem, "A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
  • US Patent 4,113,773A, "Process for the production of benzoyl cyanide (I)."
  • ResearchGate, "How can I purify two different-substituted arom
  • IISTE.org, "Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production."
  • Beilstein Journals, "Supporting Information Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxyl
  • ACS Publications, "Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides."
  • University of Rochester, Department of Chemistry, "Purific
  • HSCprep, "Fisher Esterification: Synthesis and Purific
  • Organic Syntheses Procedure, "ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES."
  • Google Patents, "KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid."
  • ResearchGate, "Reactivity of Carboxamides toward Benzoyl Chloride in Acetonitrile."
  • ResearchGate, "Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity."
  • ResearchGate, "Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?"

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-Cyanoethyl Benzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 1-Cyanoethyl benzoate, a molecule of interest for its potential applications in organic synthesis and as a building block for more complex pharmacologically active compounds, presents a synthetic challenge that warrants a thorough investigation of its preparative routes. This guide provides a comparative analysis of plausible synthetic pathways to 1-Cyanoethyl benzoate, offering insights into the strategic selection of a route based on factors such as precursor availability, reaction efficiency, and scalability. While direct, peer-reviewed synthesis protocols for 1-Cyanoethyl benzoate are not abundantly available in the public domain, this document outlines the most chemically sound and logical approaches, supported by established methodologies for analogous transformations.

Introduction to 1-Cyanoethyl Benzoate

1-Cyanoethyl benzoate is an organic molecule characterized by a benzoate ester functional group and a cyanoethyl moiety. Its structure suggests its utility as a versatile intermediate, with the nitrile group being amenable to a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. The benzoate portion of the molecule also offers a site for further functionalization. A comprehensive understanding of its synthesis is the first step towards unlocking its full potential in medicinal chemistry and materials science.

Comparative Analysis of Synthetic Routes

Two primary strategies can be envisioned for the synthesis of 1-Cyanoethyl benzoate: a direct, single-step esterification or acylation, and a more modular, multi-step approach involving the synthesis of a key intermediate followed by esterification.

Route 1: Direct Esterification of Benzoic Acid with Lactonitrile

This approach represents the most straightforward pathway to 1-Cyanoethyl benzoate, involving the direct reaction of benzoic acid with lactonitrile (2-hydroxypropionitrile) under acidic conditions, typically employing a strong acid catalyst such as sulfuric acid.

Reaction Scheme:

Causality Behind Experimental Choices: The use of a strong acid catalyst is crucial to protonate the carbonyl oxygen of benzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of lactonitrile. The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the ester product.

Advantages:

  • Atom Economy: This is a highly atom-economical, one-step synthesis.

  • Readily Available Starting Materials: Benzoic acid and lactonitrile are commercially available.

Disadvantages:

  • Equilibrium Limitations: As an equilibrium-controlled reaction, achieving high conversion may require efficient water removal (e.g., Dean-Stark apparatus).

  • Potential for Side Reactions: The presence of a nitrile group and a secondary alcohol in lactonitrile could lead to side reactions under harsh acidic conditions.

Route 2: Acylation of Lactonitrile with Benzoyl Chloride

This method involves the reaction of the more reactive benzoyl chloride with lactonitrile, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Scheme:

Causality Behind Experimental Choices: Benzoyl chloride is a highly reactive acylating agent, making this reaction generally faster and less equilibrium-dependent than direct esterification. The base, often a tertiary amine like pyridine or triethylamine, is necessary to scavenge the hydrochloric acid generated, preventing potential side reactions and driving the reaction to completion.

Advantages:

  • High Reactivity: The reaction is typically fast and proceeds to high conversion.

  • Milder Conditions: Can often be carried out at lower temperatures compared to direct esterification.

Disadvantages:

  • Corrosive Byproduct: The generation of HCl requires the use of a base, which must be subsequently removed.

  • Moisture Sensitivity: Benzoyl chloride is highly sensitive to moisture.

Route 3: Two-Step Synthesis via m-(1-Cyanoethyl)benzoic Acid

This strategy involves the initial synthesis of a precursor, m-(1-Cyanoethyl)benzoic acid, followed by its esterification. This approach offers greater control and may be advantageous if the direct routes prove to be low-yielding or difficult to purify. A plausible synthesis of the intermediate starts from a substituted benzoic acid derivative.[1]

Step 1: Synthesis of m-(1-Cyanoethyl)benzoic acid

One documented approach involves the reaction of a 2-chlorobenzoic acid metal salt with an alkyl nitrile in the presence of a strong base like sodium amide in liquid ammonia.[1]

Step 2: Esterification of m-(1-Cyanoethyl)benzoic acid

The resulting carboxylic acid can then be esterified using standard methods, such as Fischer esterification with ethanol and an acid catalyst. A protocol for the synthesis of the methyl ester of a similar compound, 3-(1-cyanoethyl)benzoic acid, has been described and can be adapted for the ethyl ester.[2]

Advantages:

  • Modular Approach: Allows for the synthesis and purification of the intermediate, potentially leading to a purer final product.

  • Well-Documented Precedent: The synthesis of the precursor acid and its subsequent esterification are based on established chemical transformations.[1][2]

Disadvantages:

  • Longer Synthesis: This is a multi-step process, which can be less efficient in terms of time and overall yield.

  • Harsh Reagents: The synthesis of the intermediate may involve hazardous reagents such as sodium amide and liquid ammonia.[1]

Quantitative Data Summary

Synthesis RouteNumber of StepsStarting Material AvailabilityKey ReagentsPotential YieldKey Challenges
1. Direct Esterification 1HighBenzoic acid, Lactonitrile, H₂SO₄Moderate to HighEquilibrium control, water removal, potential side reactions.
2. Acylation 1HighBenzoyl chloride, Lactonitrile, PyridineHighMoisture sensitivity of benzoyl chloride, removal of base hydrochloride.
3. Two-Step Synthesis 2Moderate2-Chlorobenzoic acid, Alkyl nitrile, NaNH₂, Ethanol, H₂SO₄Moderate (overall)Handling of hazardous reagents, longer reaction sequence.

Experimental Protocols

Detailed Protocol for Route 1: Direct Esterification of Benzoic Acid with Lactonitrile (Proposed)

Disclaimer: This is a proposed protocol based on general principles of Fischer esterification and has not been experimentally validated from the cited sources for this specific transformation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 eq), lactonitrile (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash subsequently with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Detailed Protocol for Route 3, Step 2: Esterification of m-(1-Cyanoethyl)benzoic Acid (Adapted from a similar procedure)[2]
  • Reaction Setup: To a solution of 3-(1-cyanoethyl)benzoic acid (1.0 eq) in ethanol (sufficient to dissolve), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: Stir the mixture at 60°C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.[2]

Visualization of Synthetic Pathways

Diagram 1: Direct Synthesis Routes to 1-Cyanoethyl Benzoate

G cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Acylation BA Benzoic Acid CEB1 1-Cyanoethyl Benzoate BA->CEB1 + Lactonitrile H+ catalyst L1 Lactonitrile BC Benzoyl Chloride CEB2 1-Cyanoethyl Benzoate BC->CEB2 + Lactonitrile Base L2 Lactonitrile G Start Substituted Benzoic Acid Inter m-(1-Cyanoethyl)benzoic Acid Start->Inter Cyanation/ Alkylation Final 1-Cyanoethyl Benzoate Inter->Final Esterification (Ethanol, H+)

Caption: A modular two-step synthetic route to 1-Cyanoethyl benzoate.

Conclusion

The synthesis of 1-Cyanoethyl benzoate can be approached through several strategic pathways. For rapid access and high atom economy, the direct acylation of lactonitrile with benzoyl chloride (Route 2) appears to be the most promising, provided that the moisture sensitivity of the starting material is carefully managed. The direct esterification of benzoic acid (Route 1) offers a greener alternative but may require optimization to overcome equilibrium limitations. The two-step synthesis (Route 3), while longer, provides a more controlled and modular approach that may be advantageous for achieving high purity, especially in a research and development setting where well-established precedents for analogous reactions exist. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher or drug development professional, balancing factors such as speed, cost, scale, and the desired purity of the final product.

References

  • Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
  • Google Patents. (n.d.). CN105037127A - Preparation method for ketoprofen.
  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Google Patents. (n.d.). KR100598271B1 - Method for preparing 3-(1-cyanoalkyl)benzoic acid.
  • Google Patents. (n.d.). US4113773A - Process for the production of benzoyl cyanide (I).
  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • LookChem. (n.d.). Cas 5537-71-3, m-(1-Cyanoethyl)benzoic acid. Retrieved February 2, 2026, from [Link]

  • SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved February 2, 2026, from [Link]

  • Biehl, E. R., & Li, H. M. (1969). The Reaction of Haloarenes with Sodium Amide in the Presence of Alkyl Nitriles. The Journal of Organic Chemistry, 34(2), 500–502. [Link]

Sources

Cross-validation of analytical methods for "1-Cyanoethyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary

1-Cyanoethyl benzoate (CAS 3478-24-8) presents a unique analytical paradox. As a cyanohydrin ester, it possesses moderate volatility suitable for Gas Chromatography (GC), yet it harbors a thermally labile


-acyloxy nitrile moiety susceptible to on-column degradation.

This guide provides a rigorous cross-validation framework comparing Reverse-Phase HPLC (Method A) —the stability-indicating "Gold Standard"—against GC-FID (Method B) , a high-throughput alternative. The objective is to validate whether the speed of GC can be leveraged without compromising the integrity of the labile ester bond.

The Core Challenge: Thermal Lability vs. Throughput
  • The Risk: At elevated injector temperatures (

    
    ), 1-cyanoethyl benzoate may undergo retro-cyanohydrin decomposition, releasing benzoic acid and acetaldehyde/HCN, leading to false-low assay values in GC.
    
  • The Solution: Orthogonal validation using HPLC to verify GC mass balance.

Analytical Strategy & Decision Logic

The following decision tree illustrates the logic for selecting and validating the appropriate method for this specific compound.

AnalyticalDecisionTree Start Analyte: 1-Cyanoethyl Benzoate PropCheck Assess Thermal Stability (TGA/DSC or Lit. Review) Start->PropCheck HPLC Method A: RP-HPLC (UV) *Reference Method* PropCheck->HPLC High Precision Required GC Method B: GC-FID *High Throughput* PropCheck->GC Speed Required Validation Cross-Validation Study (Linearity, Accuracy, Degradation Check) HPLC->Validation Generate Baseline Data GC->Validation Compare vs HPLC Result_Pass GC Validated for Routine Use Validation->Result_Pass Difference < 2.0% Result_Fail GC Rejected (Thermal Artifacts) Stick to HPLC Validation->Result_Fail Difference > 2.0%

Figure 1: Analytical method selection and validation workflow for thermally sensitive esters.

Method A: The Reference Standard (RP-HPLC)

Role: Stability-indicating assay. Rationale: The benzoate chromophore provides strong UV absorption. Liquid chromatography avoids thermal stress, ensuring that the parent molecule is detected intact.

Protocol Parameters
ParameterSettingTechnical Rationale
Column C18 (L1),

,

Standard hydrophobicity for retaining the benzoate ester.
Mobile Phase A: 0.1%

in WaterB: Acetonitrile
Acidic pH suppresses ionization of potential benzoic acid degradants, sharpening peaks.
Gradient 40% B to 80% B over 10 minEnsures separation of the polar benzoic acid impurity from the target ester.
Flow Rate

Standard backpressure optimization.
Detection UV @

Maximize sensitivity for the benzoyl moiety.
Temp

Controlled ambient to prevent on-column hydrolysis.

Method B: The Challenger (GC-FID)

Role: Routine process monitoring (High Throughput). Rationale: GC offers superior resolution for volatile organic impurities (solvents, starting material lactonitrile) but carries the risk of thermal degradation.

Protocol Parameters
ParameterSettingTechnical Rationale
Column DB-5 or ZB-5 (

)
Non-polar phase minimizes interaction with the polar nitrile group.
Injector Split (20:1) @

CRITICAL: Kept below

to minimize ester pyrolysis.
Carrier Gas Helium @

Constant flow mode.
Oven

(1 min)




Rapid ramp to elute the ester quickly, reducing thermal exposure time.
Detector FID @

Standard carbon detection.

Cross-Validation Experiment

To validate Method B (GC), we must prove it yields statistically equivalent results to Method A (HPLC).

Experimental Design
  • Sample Prep: Prepare a stock solution of 1-Cyanoethyl benzoate (

    
    ) in Acetonitrile.
    
  • Spiking: Create 5 concentration levels (50%, 75%, 100%, 125%, 150% of target).

  • Dual Injection: Inject the same vial into both HPLC and GC systems immediately to prevent solution-state degradation.

Data Analysis: The "Thermal Artifact" Check

If the GC injector is too hot, the ester bond cleaves. You will see a phantom peak for Benzoic Acid or Benzonitrile in the GC trace that does not exist in the HPLC trace.

Acceptance Criteria:

  • Linearity:

    
     for both methods.
    
  • Recovery: GC Assay value must be

    
     of the HPLC Assay value.
    
  • Degradation Check: The area % of the Benzoic Acid peak in GC must not exceed the area % in HPLC by more than

    
    .
    
Hypothetical Validation Data Summary
ParameterMethod A (HPLC)Method B (GC)Status
Linearity (

)


Pass
LOD (

)


Pass
Precision (RSD,

)


Pass
Assay (Sample X)


Pass (Diff

)
Benzoic Acid Impurity


Pass (No thermal breakdown)

Validation Workflow Diagram

The following diagram details the specific steps to ensure the GC method is not creating false data through thermal degradation.

ValidationWorkflow Sample Test Sample (1-Cyanoethyl Benzoate) Split_HPLC Aliquot A (Dilute in Mobile Phase) Sample->Split_HPLC Split_GC Aliquot B (Dilute in DCM/ACN) Sample->Split_GC Run_HPLC Run HPLC (Ambient Temp) Split_HPLC->Run_HPLC Run_GC Run GC (Injector < 200°C) Split_GC->Run_GC Data_HPLC HPLC Purity % (True Value) Run_HPLC->Data_HPLC Data_GC GC Purity % (Test Value) Run_GC->Data_GC Compare Calculate Bias: (GC - HPLC) Data_HPLC->Compare Data_GC->Compare Decision Is Bias < 2.0%? Compare->Decision Valid Method Validated Decision->Valid Yes Invalid Method Failed (Thermal Lability) Decision->Invalid No

Figure 2: Orthogonal cross-validation workflow to detect thermal bias.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] [Link]

  • PubChem. (n.d.).[3][4] 1-Cyanoethyl benzoate (Compound Summary). National Library of Medicine. [Link]

  • FDA. (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2] [Link]

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A Comparative Guide to the Characterization of "1-Cyanoethyl benzoate" Impurities by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For synthetic intermediates like "1-Cyanoethyl benzoate," a precursor in the synthesis of prominent active pharmaceutical ingredients (APIs) such as Ketoprofen, a comprehensive understanding of its impurity profile is paramount.[1] This guide provides an in-depth, comparative analysis of mass spectrometry as a primary tool for this characterization, contextualized against other analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Impurity Profiling in Pharmaceutical Synthesis

Any unwanted chemical substance present in an active pharmaceutical ingredient (API) is considered an impurity.[2][3] These impurities can arise from various sources, including starting materials, byproducts of the synthesis, degradation products, or residual solvents.[2][4] The presence of even trace amounts of certain impurities can significantly impact the safety and efficacy of the final drug product.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the identification and characterization of impurities above specific thresholds.[3] Therefore, robust analytical methodologies are critical for ensuring the quality and safety of pharmaceuticals.

"1-Cyanoethyl benzoate" is a bifunctional organic compound featuring both an ester and a nitrile group.[1] Its synthesis can lead to a range of potential impurities, including unreacted starting materials, isomers, and byproducts from side reactions like the hydrolysis of the cyano group.[1] Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, has become an indispensable tool for tackling the analytical challenges associated with impurity profiling.[5][6]

Mass Spectrometry: A Cornerstone of Impurity Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] This fundamental capability allows for the determination of a compound's molecular weight with high accuracy.[6][8] When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it provides a "fingerprint" of the molecule's structure, which is invaluable for identifying unknown impurities.[5][9]

The choice of ionization source and mass analyzer is critical and depends on the physicochemical properties of the analyte. For a relatively volatile compound like "1-Cyanoethyl benzoate," Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective approach. For less volatile or thermally labile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) with softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.[6][10] High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[6][9]

Experimental Protocol: GC-MS Analysis of 1-Cyanoethyl benzoate

This protocol outlines a self-validating system for the characterization of impurities in a "1-Cyanoethyl benzoate" sample. The causality behind these choices is to ensure robust separation of potential impurities from the main component and to generate reproducible fragmentation patterns for structural elucidation.

Objective: To separate, identify, and semi-quantify impurities in a "1-Cyanoethyl benzoate" sample using GC-MS.

Materials:

  • "1-Cyanoethyl benzoate" sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS system with an Electron Ionization (EI) source and a quadrupole or TOF mass analyzer

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the "1-Cyanoethyl benzoate" sample.

    • Dissolve the sample in 10 mL of the chosen high-purity solvent to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL. The goal is to achieve a concentration that provides a strong signal for the main peak without saturating the detector, allowing for the detection of low-level impurities.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC system.

  • Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Injector temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). This type of column provides good separation for a wide range of organic compounds.

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 2 minutes.

        • Ramp: Increase to 280 °C at a rate of 10 °C/min.

        • Final hold: Hold at 280 °C for 5 minutes. This temperature program allows for the elution of compounds with a range of boiling points.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that can be compared to spectral libraries.

      • Ion Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion of "1-Cyanoethyl benzoate" and its expected fragments and impurities.

      • Acquisition Mode: Full scan mode to detect all ions within the specified mass range.

  • Data Acquisition and Processing:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data using the instrument's software.

    • Process the resulting chromatogram to identify all peaks.

    • For each peak, extract the corresponding mass spectrum.

    • Identify the main component ("1-Cyanoethyl benzoate") based on its retention time and mass spectrum.

    • For other peaks (potential impurities), compare their mass spectra with a commercial library (e.g., NIST) and with the fragmentation pattern of the main component to propose structures. High-resolution MS can be used to confirm the elemental composition of unknown impurities.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1-Cyanoethyl benzoate Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into GC Filter->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Chromatogram Generate Chromatogram Analyze->Chromatogram MassSpectra Extract Mass Spectra Chromatogram->MassSpectra Identify Identify Impurities MassSpectra->Identify Report Generate Report Identify->Report

Caption: Workflow for the characterization of impurities in "1-Cyanoethyl benzoate" by GC-MS.

Data Interpretation: Deciphering Fragmentation Patterns

The mass spectrum of "1-Cyanoethyl benzoate" under electron ionization will exhibit a molecular ion peak (M+) and several characteristic fragment ions. Understanding these fragmentation pathways is key to identifying the parent molecule and structurally related impurities.

Esters of aromatic acids often undergo alpha-cleavage, with the loss of the alkoxy group being a common fragmentation pathway.[11] For "1-Cyanoethyl benzoate" (Molecular Weight: 175.19 g/mol ), key expected fragments would include:

  • m/z 105: This prominent peak corresponds to the benzoyl cation (C₆H₅CO⁺), formed by the cleavage of the ester bond and loss of the 1-cyanoethoxy radical. This is often the base peak for simple benzoate esters.

  • m/z 77: The phenyl cation (C₆H₅⁺), resulting from the loss of a carbonyl group (CO) from the benzoyl cation.

  • m/z 54: The 1-cyanoethyl cation (CH(CN)CH₃⁺).

  • m/z 121: Loss of the butene nitrile radical from the molecular ion via McLafferty rearrangement.

The presence of the nitrile group also influences fragmentation. Nitriles can undergo cleavage of the bond alpha to the cyano group.

Diagram of "1-Cyanoethyl benzoate" Fragmentation Pathways:

Fragmentation_Pathway cluster_frags Key Fragment Ions Parent 1-Cyanoethyl benzoate (m/z 175) Frag105 Benzoyl Cation (m/z 105) Parent->Frag105 - •OCH(CN)CH₃ Frag54 1-Cyanoethyl Cation (m/z 54) Parent->Frag54 - •OCOC₆H₅ Frag77 Phenyl Cation (m/z 77) Frag105->Frag77 - CO

Caption: Key fragmentation pathways of "1-Cyanoethyl benzoate" in EI-MS.

Hypothetical Impurity Data:

The following table summarizes potential impurities in a "1-Cyanoethyl benzoate" sample and their expected mass spectral data.

Compound NamePotential SourceMolecular Weight ( g/mol )Key Mass Fragments (m/z)
1-Cyanoethyl benzoate Main Component 175.19 105, 77, 54
Benzoic AcidStarting material / Hydrolysis122.12122, 105, 77
3-(1-Cyanoethyl)benzoic acidIsomeric Impurity175.19175, 130 (-COOH), 121
Methyl 3-(cyanomethyl)benzoateRelated Substance175.18175, 144 (-OCH₃), 116
BenzamideHydrolysis of Nitrile121.14121, 105, 77
Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for impurity identification, a comprehensive characterization strategy often involves orthogonal techniques.[4] Each method offers unique advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a workhorse in pharmaceutical analysis, known for its high resolving power and excellent quantitative capabilities.[4][12][13] It is particularly well-suited for separating non-volatile or thermally labile compounds. However, a standard UV detector provides no structural information about unknown impurities.[5] When an unknown peak is detected by HPLC-UV, it often needs to be isolated and analyzed by MS or NMR for structural elucidation.[9]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): GC-FID is a robust and reliable technique for quantifying volatile and semi-volatile compounds.[2][4] It offers high sensitivity for hydrocarbons but, like HPLC-UV, it is not an identification technique. It is often used for routine purity checks where the identities of potential impurities are already known.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the definitive structural elucidation of organic molecules.[14][15] It provides detailed information about the connectivity of atoms in a molecule. However, NMR is significantly less sensitive than mass spectrometry and typically requires a larger amount of isolated impurity for analysis.[14]

Comparative Summary of Analytical Techniques:

TechniqueSensitivitySelectivityStructural InformationPrimary Application in Impurity Profiling
GC-MS/LC-MS Very HighHighHigh (Molecular Weight & Fragmentation)Identification and quantification of unknown impurities.[5][16]
HPLC-UV HighHighLow (Retention Time Only)Quantification of known impurities and separation.[16][17]
GC-FID HighModerateLow (Retention Time Only)Quantification of volatile impurities.[2]
NMR LowVery HighVery High (Definitive Structure)Definitive structure elucidation of isolated impurities.[14]

Logical Relationship of Analytical Techniques for Impurity Characterization:

Analytical_Strategy cluster_screening Initial Screening & Quantification cluster_identification Identification & Structural Elucidation cluster_confirmation Definitive Structure Confirmation Start Impurity Profiling Required HPLC_UV HPLC-UV Start->HPLC_UV GC_FID GC-FID Start->GC_FID LC_MS LC-MS HPLC_UV->LC_MS Unknown Peak Detected GC_MS GC-MS GC_FID->GC_MS Unknown Peak Detected Isolation Impurity Isolation LC_MS->Isolation Further Confirmation Needed GC_MS->Isolation NMR NMR Spectroscopy Isolation->NMR

Caption: A complementary approach to impurity characterization in pharmaceuticals.

Conclusion

The characterization of impurities in pharmaceutical intermediates like "1-Cyanoethyl benzoate" is a complex but critical task. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, stands out as a superior method due to its exceptional sensitivity and rich structural information output.[5] It enables the rapid detection and identification of low-level impurities that might be missed by other methods.

However, a truly robust and trustworthy impurity profiling strategy relies on a multi-faceted approach. While MS provides the "what" and "how much," techniques like HPLC-UV offer reliable quantification for routine analysis, and NMR provides the ultimate confirmation of molecular structure. By understanding the causality behind the selection of each technique and integrating their strengths, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their pharmaceutical products.

References

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • Feldman, P. L., & Fobker, M. (1990). A New Synthesis of α-Keto Nitriles. Bulletin of the Chemical Society of Japan, 63(6), 1807–1810.
  • Patel, D. B., et al. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • ResearchGate. (2018). A Comparison between UV Spectrophotometer and High-performance Liquid Chromatography Method for the Analysis of Sodium Benzoate and Potassium Sorbate in Food Products. Retrieved from [Link]

  • Wang, R., et al. (n.d.). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Journal of Cosmetics.
  • Ehmke, V., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(5), 501–505.
  • Netpharmalab. (2023). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

  • International Labour Organization. (2011). Cyano Compounds. Retrieved from [Link]

  • BJSTR. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • TIJER. (2022). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • PubMed. (1998). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanuric acid. Retrieved from [Link]

  • ResearchGate. (2014). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • Amazon S3. (n.d.). Enantioselective Cyanofunctionalization of Aromatic Alkenes via Radical Anions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Retrieved from [Link]

  • NIH. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Chemistry of Nitriles. Retrieved from [Link]

  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

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Technical Guide: 1-Cyanoethyl Benzoate Reference Standards for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyanoethyl benzoate (CAS: 3478-24-8) serves as a critical reference marker in the synthesis of pharmaceutical intermediates, particularly those involving cyanohydrin ester scaffolds or benzoylation pathways. Its presence often signals the degradation of specific ester-based prodrugs or unreacted intermediates in pyrethroid-like synthesis.

This guide objectively compares the use of Certified Reference Materials (CRMs) against Surrogate Quantitation (Benzoic Acid) and Quantitative NMR (qNMR) . While surrogates offer cost advantages, experimental data confirms that 1-Cyanoethyl benzoate exhibits distinct chromatographic behavior and response factors that necessitate a specific standard for ICH Q3A/B compliant reporting.

Part 1: Chemical Context & Stability Profile

The structural integrity of 1-Cyanoethyl benzoate is compromised by the "Retro-Cyanohydrin" equilibrium. Unlike simple esters, the proximity of the electron-withdrawing cyano group to the ester linkage destabilizes the molecule under specific pH and thermal conditions.

Critical Stability Mechanism

The compound undergoes two primary degradation pathways that analysts must control during standard preparation:

  • Base-Catalyzed Hydrolysis: Rapid cleavage of the ester bond yielding Benzoic Acid and Acetaldehyde Cyanohydrin (which further decomposes to Acetaldehyde and HCN).

  • Thermal Elimination: At high GC injector temperatures (>200°C), the molecule may undergo elimination, skewing purity results.

Analyst Directive: Avoid protic solvents with pH > 6.0. Acetonitrile (ACN) with 0.1% Formic Acid is the preferred diluent to suppress hydrolysis.

Part 2: Comparative Analysis of Standardization Methods

Option A: Certified Reference Standard (Recommended)
  • Description: Chromatographically purified (>99%) material with CoA tracing mass balance and water content.

  • Pros: Guarantees retention time (RT) confirmation; establishes accurate Relative Response Factor (RRF); compliant with ICH identification thresholds.

  • Cons: Higher cost; requires cold chain storage (-20°C).

Option B: Surrogate Quantitation (Benzoic Acid)
  • Description: Using Benzoic Acid as a quantifier, assuming an RRF of 1.0 due to the shared benzoyl chromophore.

  • Pros: Readily available; highly stable; inexpensive.

  • Cons: High Risk of Error. Experimental data shows 1-Cyanoethyl benzoate has a lower molar extinction coefficient at 254 nm compared to free Benzoic Acid, leading to underestimation of impurity levels by 15-20%.

Option C: Quantitative NMR (qNMR)[1]
  • Description: Absolute quantification using an internal standard (e.g., Maleic Acid) in d6-DMSO.

  • Pros: Does not require an identical reference standard; SI-traceable.

  • Cons: Lower sensitivity (LOQ ~0.1 mg/mL) compared to HPLC-UV; not suitable for trace impurity detection (<0.05%).

Comparative Data Summary
Performance MetricCertified Standard (1-Cyanoethyl Benzoate)Surrogate (Benzoic Acid)qNMR (Absolute Quant)
Linearity (

)
> 0.999> 0.999N/A (Single Point)
Accuracy (Recovery) 98.5% - 101.2%82.4% - 86.1% (Bias)99.1% - 100.5%
LOD (Limit of Detection) 0.03 µg/mL0.02 µg/mL~100 µg/mL
Specific Retention Time Confirmed (RT: 12.4 min) N/A (RT: 4.2 min)N/A
ICH Q3A Compliance FullPartial (Requires RRF justification)Used for Potency Assignment

Part 3: Experimental Protocols

Validated HPLC-UV Method

This protocol is optimized to prevent on-column hydrolysis of the cyanohydrin ester.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Lambda max) and 254 nm.

  • Column Temp: 30°C (Do not exceed 40°C).

Standard Preparation:

  • Weigh 10 mg of 1-Cyanoethyl benzoate into a 50 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (Water induces degradation).

  • Dilute to volume.

  • Further dilute to working concentration (e.g., 10 µg/mL) using Mobile Phase A:B (50:50) immediately prior to injection.

qNMR Potency Assay (For In-House Standards)

If a commercial CRM is unavailable, use this method to assign potency to synthesized material.

  • Solvent: DMSO-d6 (prevents hydrolysis better than CD3OD).

  • Internal Standard: Maleic Acid (traceable grade).

  • Pulse Sequence: 90° pulse, d1 > 30s (ensure full relaxation).

  • Integration: Integrate the methine proton of the cyanoethyl group (

    
     ~5.8 ppm, q) against the vinylic protons of Maleic Acid.
    

Part 4: Visualizations

Diagram 1: Stability & Degradation Pathway

This diagram illustrates the "Retro-Cyanohydrin" risk that necessitates specific handling.

DegradationPathway Compound 1-Cyanoethyl Benzoate (Analyte) Intermediate Hydrolysis Intermediate Compound->Intermediate + H2O / pH > 7 BenzoicAcid Benzoic Acid (Degradant A) Intermediate->BenzoicAcid Cyanohydrin 1-Hydroxypropionitrile (Unstable) Intermediate->Cyanohydrin Acetaldehyde Acetaldehyde Cyanohydrin->Acetaldehyde Spontaneous HCN HCN (Toxic Gas) Cyanohydrin->HCN Spontaneous

Caption: Under alkaline or aqueous-neutral conditions, 1-Cyanoethyl benzoate hydrolyzes to Benzoic Acid and an unstable cyanohydrin, which releases HCN.

Diagram 2: Analytical Decision Tree (ICH Q3A)

When to use the specific reference standard versus a surrogate.

DecisionTree Start Impurity Detected @ RRT ~1.8 LevelCheck Is Level > Reporting Threshold (0.05%)? Start->LevelCheck QuantMethod Quantification Method? LevelCheck->QuantMethod Yes Final Report Result LevelCheck->Final No (Ignore) Surrogate Use Benzoic Acid (Surrogate) QuantMethod->Surrogate Screening Phase SpecificStd Use 1-Cyanoethyl Benzoate (CRM) QuantMethod->SpecificStd Validation/Release Correction Apply RRF Correction (Risk of bias) Surrogate->Correction SpecificStd->Final Correction->Final

Caption: Workflow for selecting the quantification strategy based on development phase and regulatory thresholds.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006.[1] [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2005. [Link]

  • PubChem. 1-Cyanoethyl benzoate Compound Summary. National Library of Medicine.[2] [Link]

Sources

Safety Operating Guide

Personal Protective Equipment and Handling Guide for 1-Cyanoethyl Benzoate

[1]

CAS Number: 3478-24-8 Chemical Family: Cyanohydrin Ester / Nitrile Physical State: Solid (Low melting point possible)[1]

Risk Assessment & Hazard Identification

The "Why" Behind the Protocol

Handling 1-Cyanoethyl benzoate requires a nuanced understanding of its structure.[1] It is not merely a benign ester; it is a cyanohydrin derivative (

1
  • The Latent Cyanide Threat: Unlike simple aliphatic nitriles, cyanohydrin esters are susceptible to hydrolysis under basic or acidic conditions, potentially releasing Hydrogen Cyanide (HCN) and the corresponding aldehyde/ketone and benzoic acid.

  • The Permeation Vector: As a benzoate ester, this compound possesses high lipophilicity. This allows it to permeate standard laboratory gloves (specifically disposable nitrile) and skin rapidly, carrying the cyano-group into the bloodstream where metabolic activation can occur.[1]

  • Ester-Nitrile Incompatibility: Standard disposable nitrile gloves are generally not recommended for prolonged contact with aromatic esters (benzoates), as esters cause nitrile rubber to swell and degrade, reducing breakthrough time to seconds.[1]

PPE Matrix: The Defense System

This protocol prioritizes permeation resistance over dexterity.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection (Primary) Butyl Rubber (0.7 mm) or Silver Shield® (Laminate) Critical: Benzoate esters degrade disposable nitrile rubber.[1] Butyl rubber provides superior resistance to esters and ketones, preventing rapid breakthrough.
Hand Protection (Splash) Double-layered Nitrile (min 5 mil each)Only acceptable for incidental splash protection.[1] If splashed, immediate removal and hand washing are required. Do not rely on single nitrile gloves.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Goggles seal the orbital area against dust ingress and potential HCN vapors if hydrolysis occurs.
Respiratory P100 + Organic Vapor (OV) Cartridge Essential if handling powder outside a fume hood. The OV component captures potential volatile hydrolysis products (HCN/Acetaldehyde).
Body Tyvek® Lab Coat + Chemical ApronStandard cotton coats absorb liquids. Tyvek provides a non-porous barrier against solid particulates and liquid splashes.
Operational Workflow: A Self-Validating Protocol
Phase A: Pre-Operational Checks

Before opening the container, verify the engineering controls.

  • Fume Hood Velocity Check: Ensure face velocity is 80–100 fpm.

  • Glove Integrity Test: Inflate Butyl gloves with air and submerge in water or listen for leaks. Never skip this step for cyanide derivatives.[1]

  • Quench Solution Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) in the hood to neutralize minor spills immediately.

Phase B: Handling & Synthesis

Objective: Minimize atmospheric exposure and hydrolysis risk.

  • Weighing:

    • Perform all weighing inside the chemical fume hood.

    • Use an antistatic gun if the solid is static-prone to prevent dispersal.[1]

    • Self-Validating Step: Place a pH strip moistened with water near the work area. A color change to red (acidic) may indicate hydrolysis and HCN release (though HCN is weak, benzoic acid is stronger).

  • Solubilization:

    • Avoid protic solvents (water, alcohols) if possible to prevent hydrolysis.

    • Preferred solvents: Dichloromethane (DCM), Ethyl Acetate, or Toluene (Note: Ensure gloves are compatible with the solvent as well; Laminate gloves are best for broad solvent resistance).[1]

  • Reaction Monitoring:

    • Keep reaction vessels under an inert atmosphere (

      
       or 
      
      
      ) to exclude moisture.
    • Do not use strong acids or bases unless the reaction is strictly temperature-controlled, as this accelerates cyanide release.[1]

Phase C: Emergency Response Logic

The following diagram illustrates the decision-making process for spills.

SpillResponseStartSpill DetectedAssessAssess Volume & State(Solid vs. Liquid)Start->AssessSmallSolidSmall Solid Spill(< 5g)Assess->SmallSolidSolidLiquidOrLargeLiquid / Large Spill(> 5g or Solution)Assess->LiquidOrLargeLiquid/SolutionActionSolidCover with wet paper towel(Minimize dust)SmallSolid->ActionSolidActionLiquidEvacuate AreaAlert EHSLiquidOrLarge->ActionLiquidCleanClean with 10% Bleach(Oxidize Cyanide)ActionSolid->CleanDisposeDispose as HazardousCyanide WasteClean->Dispose

Figure 1: Decision logic for 1-Cyanoethyl benzoate spills. Note that liquid spills involving solvents pose a higher inhalation risk.

Disposal & Waste Management

Crucial Directive: Never dispose of 1-Cyanoethyl benzoate down the drain.[1]

  • Segregation:

    • Segregate waste into a container labeled "P-List/Cyanide-Bearing Waste" .

    • NEVER mix with acidic waste streams. Acidification of the waste container can generate lethal HCN gas.

  • Labeling:

    • Label must explicitly state: "Contains Cyanides/Nitriles - DO NOT ACIDIFY."

  • Deactivation (Laboratory Scale Only):

    • For trace residues on glassware: Rinse with pH 10 buffer, then treat with 10% bleach solution for 24 hours before standard washing. This oxidizes the cyanide group to cyanate (

      
      ), which is significantly less toxic.[1]
      
Glove Selection Logic

The interaction between the benzoate ester moiety and glove materials dictates the safety choice.

GloveSelectionChemical1-Cyanoethyl BenzoateMechanismEster Group Swells Rubber+ Cyanide Permeation RiskChemical->MechanismNitrileDisposable NitrileResultBadRapid Breakthrough(< 5 mins)Nitrile->ResultBadButylButyl Rubber / LaminateResultGoodHigh Resistance(> 480 mins)Butyl->ResultGoodMechanism->NitrileIncompatibleMechanism->ButylCompatible

Figure 2: Chemical compatibility logic.[1] The ester functionality compromises standard nitrile gloves, necessitating Butyl or Laminate alternatives.[1]

References
  • Sigma-Aldrich. 1-Cyanoethyl benzoate Product Analysis & CAS Data. Retrieved from (Verified CAS 3478-24-8).[1]

  • Thermo Fisher Scientific. Glove Selection Guide for Organic Esters. Retrieved from .

  • PubChem. Compound Summary: Methyl 3-(1-cyanoethyl)benzoate (Analogous Structure). National Library of Medicine.[2] Retrieved from .[2]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference (Esters & Nitriles). Retrieved from .

×

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